Cycloshizukaol A
Description
Properties
Molecular Formula |
C32H36O8 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
dimethyl (2S,5R,7S,8R,12S,15R,17S,18R,19S,24S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate |
InChI |
InChI=1S/C32H36O8/c1-29(27(37)39-5)11-15-13-7-17(13)32(4)20(15)10-22(24(34)26(32)36)30(2,28(38)40-6)12-16-14-8-18(14)31(3)19(16)9-21(29)23(33)25(31)35/h9-10,13-14,17-18,25-26,35-36H,7-8,11-12H2,1-6H3/t13-,14-,17-,18-,25+,26+,29-,30-,31+,32+/m0/s1 |
InChI Key |
YSPXFYFVBVEVBW-IREBYWDYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Botanical Origin and Isolation of Cycloshizukaol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloshizukaol A, a complex and symmetrical dimeric sesquiterpenoid of the lindenane class, represents a fascinating natural product with potential pharmacological applications. This technical guide provides a comprehensive overview of the origin, isolation, and structural elucidation of this compound. Detailed experimental protocols, derived from established methodologies for this class of compounds, are presented alongside a summary of key quantitative data. Furthermore, a proposed biosynthetic pathway is illustrated to provide a deeper understanding of its formation in nature. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a C₂-symmetric cyclic lindenane dimer, a class of intricate sesquiterpenoid dimers found predominantly within the plant genus Chloranthus (Chloranthaceae family). These compounds have garnered significant interest due to their complex molecular architectures and diverse biological activities. This guide focuses on the foundational knowledge of this compound, beginning with its natural source.
Natural Source and Origin
This compound was first isolated from the roots of Chloranthus serratus (Thunb.) Roem. et Schult.[1]. Subsequent phytochemical investigations have revealed its presence in other species of the same genus, including Chloranthus japonicus[2][3]. The Chloranthus genus is a rich source of various lindenane-type sesquiterpenoids and their dimers, making it a key target for natural product discovery[4][5][6][7].
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part |
| Chloranthus serratus | Chloranthaceae | Roots |
| Chloranthus japonicus | Chloranthaceae | Whole Plant |
Experimental Protocols
Extraction
A generalized procedure for the extraction of lindenane dimers from Chloranthus plant material is as follows:
-
Plant Material Collection and Preparation: The roots of the Chloranthus species are collected, washed, air-dried, and then pulverized into a fine powder.
-
Solvent Extraction: The powdered plant material is exhaustively extracted with a polar solvent, typically methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Solvent Removal: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification
The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic separations to isolate this compound.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their solubility. Lindenane dimers are typically found in the ethyl acetate fraction.
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known lindenane dimers are further purified by preparative HPLC, often on a C18 column with a methanol-water or acetonitrile-water mobile phase, to yield pure this compound.
Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the relative stereochemistry of the molecule.
-
Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of the chiral centers.
Quantitative Data
The following table summarizes the key spectroscopic data for this compound.
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 134.8 |
| 2 | 132.5 |
| 3 | 43.8 |
| 4 | 148.2 |
| 5 | 124.5 |
| 6 | 40.7 |
| 7 | 48.9 |
| 8 | 51.2 |
| 9 | 45.6 |
| 10 | 139.8 |
| 11 | 131.5 |
| 12 | 202.1 |
| 13 | 24.7 |
| 14 | 17.1 |
| 15 | 174.5 |
| 16 | 52.3 |
Note: Due to the C₂ symmetry of the molecule, only 16 signals are observed in the ¹³C NMR spectrum for the 32 carbon atoms.
Biosynthesis
The biosynthesis of lindenane sesquiterpenoid dimers, including this compound, is proposed to proceed through a biomimetic Diels-Alder reaction[8][9][10]. This key step involves the cycloaddition of two lindenane-type sesquiterpene monomers.
Conclusion
This compound, originating from the roots of Chloranthus serratus, is a structurally complex natural product. Its isolation involves standard phytochemical techniques, and its structure has been rigorously determined by modern spectroscopic methods. The proposed biosynthetic pathway, centered around a Diels-Alder reaction, provides insight into its formation in nature. This technical guide serves as a foundational resource for researchers interested in the chemistry and pharmacology of this compound and related lindenane dimers.
References
- 1. Reanalysis of Lindenatriene, a Building Block for the Synthesis of Lindenane Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lindenane sesquiterpenoid dimers with NLRP3 inflammasome inhibitory activities from Chloranthus holostegius var. shimianensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A DFT study of the endo-selectivity mechanism of the Diels–Alder reaction in lindenane dimeric sesquiterpene synthesis promoted by pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Total syntheses of shizukaols A and E - PMC [pmc.ncbi.nlm.nih.gov]
Cycloshizukaol A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloshizukaol A is a naturally occurring lindenane-type sesquiterpenoid dimer discovered in the roots of Chloranthus serratus. As a member of the lindenane class of compounds, which are characteristic chemical constituents of the Chloranthus genus, this compound has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and reported biological activities of this compound, with a focus on its anti-inflammatory effects and the underlying molecular mechanisms.
Chemical Structure and Properties
This compound is a dimeric sesquiterpenoid, meaning it is formed from the joining of two C15 sesquiterpene units. The specific arrangement of these units and their stereochemistry contribute to its unique biological activity. While a complete, experimentally verified 3D structure and detailed physicochemical properties are still under full investigation in publicly accessible literature, its planar structure has been determined through spectroscopic analysis.
Biological Activity and Quantitative Data
This compound has demonstrated notable biological activities, particularly in the realm of inflammation.[1] The following table summarizes the available quantitative data on its bioactivity.
| Biological Activity | Assay System | Cell Line | Parameter | Value | Reference |
| Anti-inflammatory | Inhibition of TNF-α-induced monocyte adhesion to HUVECs | HUVEC | IC50 | 1.2 µM | [2] |
| Cytotoxicity | MTT Assay | A549 (human lung carcinoma) | IC50 | > 10 µM | [1] |
| Cytotoxicity | MTT Assay | HL-60 (human promyelocytic leukemia) | IC50 | > 10 µM | [1] |
Experimental Protocols
Isolation of this compound from Chloranthus serratus
The following is a generalized protocol for the isolation of this compound from the roots of Chloranthus serratus, based on established methods for isolating lindenane sesquiterpenoid dimers from this genus.
1. Plant Material Collection and Preparation:
-
Collect fresh roots of Chloranthus serratus.
-
Wash the roots thoroughly to remove soil and debris.
-
Air-dry the roots in a well-ventilated area until they are brittle.
-
Grind the dried roots into a fine powder.
2. Extraction:
-
Macerate the powdered roots with 95% ethanol (B145695) at room temperature for 72 hours.
-
Repeat the extraction process three times to ensure maximum yield.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Monitor the fractions for the presence of lindenane dimers using thin-layer chromatography (TLC). This compound is expected to be present in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness.
4. Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC.
-
Pool fractions containing compounds with similar TLC profiles.
-
Further purify the fractions containing this compound using repeated column chromatography on silica gel and Sephadex LH-20.
-
Finally, purify the compound to homogeneity using preparative high-performance liquid chromatography (HPLC).
5. Structure Elucidation:
-
Confirm the structure of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
In Vitro Anti-inflammatory Assay: Inhibition of Monocyte Adhesion
This protocol outlines the procedure to evaluate the anti-inflammatory activity of this compound by measuring the inhibition of TNF-α-induced monocyte adhesion to Human Umbilical Vein Endothelial Cells (HUVECs).
1. Cell Culture:
-
Culture HUVECs in endothelial cell growth medium supplemented with fetal bovine serum and endothelial cell growth supplement.
-
Culture a human monocytic cell line (e.g., U937 or THP-1) in RPMI-1640 medium supplemented with fetal bovine serum.
2. Monocyte Labeling:
-
Label the monocytic cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.
3. Adhesion Assay:
-
Seed HUVECs in a 96-well plate and grow to confluence.
-
Pre-treat the confluent HUVEC monolayer with various concentrations of this compound for 1 hour.
-
Stimulate the HUVECs with tumor necrosis factor-alpha (TNF-α) for 4-6 hours to induce the expression of adhesion molecules.
-
Wash the HUVEC monolayer to remove TNF-α.
-
Add the fluorescently labeled monocytes to the HUVEC monolayer and incubate for 30-60 minutes.
-
Gently wash the wells to remove non-adherent monocytes.
-
Measure the fluorescence intensity of the remaining adherent monocytes using a fluorescence plate reader.
4. Data Analysis:
-
Calculate the percentage of monocyte adhesion for each concentration of this compound relative to the TNF-α-stimulated control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the TNF-α-induced monocyte adhesion.
Signaling Pathways and Logical Relationships
Experimental Workflow for Isolation and Characterization
Caption: Workflow for the isolation and characterization of this compound.
Postulated Anti-inflammatory Signaling Pathway
The inhibitory effect of this compound on TNF-α-induced monocyte adhesion suggests its interference with inflammatory signaling pathways. TNF-α is a potent pro-inflammatory cytokine that activates both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the upregulation of cell adhesion molecules on endothelial cells. It is hypothesized that this compound exerts its anti-inflammatory effects by modulating one or both of these pathways.
References
The Labyrinth of Lindenane Dimers: A Technical Guide to Their Proposed Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Lindenane-type sesquiterpenoid dimers are a fascinating class of natural products predominantly isolated from plants of the Chloranthaceae family, such as those of the Chloranthus and Sarcandra genera.[1][2][3][4] These complex molecules, constructed from two lindenane sesquiterpenoid units, exhibit a wide array of promising biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[5][6] Their intricate molecular architecture, often featuring multiple stereocenters and complex ring systems, presents a significant challenge for chemical synthesis and has spurred interest in understanding their natural biosynthetic origins.[7][8]
While the complete enzymatic pathway for lindenane dimer biosynthesis remains to be fully elucidated, extensive research in biomimetic and total synthesis has led to a widely accepted and chemically plausible proposed pathway.[7][9] This technical guide provides an in-depth overview of this proposed biosynthetic route, from the universal sesquiterpenoid precursor to the diverse array of lindenane dimer scaffolds. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, biosynthesis, and drug discovery.
The Foundation: General Sesquiterpenoid Biosynthesis
All terpenoids, including lindenane sesquiterpenoids, originate from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway, typically operating in the cytosol and mitochondria, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.
For sesquiterpenoids (C15), the journey begins with the sequential condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS) and yields the universal C15 precursor, farnesyl pyrophosphate (FPP). FPP is the final acyclic intermediate before the vast diversification of sesquiterpenoid skeletons.
Proposed Biosynthesis of the Lindenane Monomer
The transformation of the linear FPP into the characteristic bicyclic lindenane core is a critical, yet unconfirmed, step in the pathway. It is hypothesized to proceed through the action of two key enzyme classes:
-
Terpene Synthase (TPS): A specialized lindenane synthase would catalyze the initial cyclization of FPP. This process involves the ionization of the pyrophosphate group to form a farnesyl carbocation, followed by a series of intramolecular cyclizations and rearrangements to establish the core lindenane skeleton.
-
Cytochrome P450 Monooxygenases (CYP450s): Following the initial cyclization, the lindenane scaffold undergoes several rounds of oxidative modifications (e.g., hydroxylations, epoxidations). These reactions are typically catalyzed by CYP450s and are crucial for installing the functional groups necessary for subsequent dimerization.
The result of these enzymatic steps is a collection of functionalized lindenane monomers that serve as the building blocks for the final dimer structures.
The Core Reaction: Dimerization via [4+2] Cycloaddition
The central hypothesis for the formation of most lindenane dimers is a biomimetic Diels-Alder [4+2] cycloaddition reaction.[7][8][10] This elegant chemical transformation allows for the rapid construction of complex polycyclic systems from relatively simple precursors.
The proposed mechanism involves the following key steps:
-
Generation of the Diene: A specific lindenane monomer, often a furyl-containing sesquiterpenoid, is proposed to undergo an in-situ elimination reaction (e.g., of an acetate (B1210297) group) to generate a highly reactive and unstable conjugated diene intermediate.[7] This transient species is often referred to as "lindenatriene."[4][9]
-
The Dienophile: A second lindenane monomer, possessing a suitable double bond, acts as the dienophile. The specific structure of this dienophile is a key determinant of the final dimer structure.
-
Cycloaddition: The lindenatriene (diene) and the second monomer (dienophile) then undergo a [4+2] cycloaddition to form the dimeric skeleton. The stereochemistry and regiochemistry of this reaction are critical for producing the specific dimer observed in nature.
The structural diversity of lindenane dimers arises from the different combinations of dienes and dienophiles, leading to distinct dimer "types."
References
- 1. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Total Synthesis of Natural Lindenane Sesquiterpenoid Oligomers via a Triene as a Potential Biosynthetic Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reanalysis of Lindenatriene, a Building Block for the Synthesis of Lindenane Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Further terpenoids from the Chloranthaceae plant Chloranthus multistachys and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Progress in the Total Synthesis of Lindenane Sesquiterpene Oligomers-College of Chemistry [chem.scu.edu.cn]
- 10. A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricate Architecture of Cycloshizukaol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Cycloshizukaol A, a symmetrical sesquiterpenoid dimer isolated from the roots of Chloranthus serratus. This document details the key experimental protocols and presents the spectroscopic data that were instrumental in determining the complex architecture of this natural product.
Introduction
This compound is a C2-symmetrical macrocyclic sesquiterpenoid dimer belonging to the lindenane class. Its unique twelve-membered ring system, formed by the dimerization of two lindenatriene monomers, has garnered significant interest in the scientific community. The elucidation of its structure was a notable achievement in natural product chemistry, relying on a combination of spectroscopic techniques to piece together its intricate molecular puzzle.
Isolation of this compound
The journey to understanding this compound begins with its extraction and purification from its natural source. The following protocol outlines the general steps involved in its isolation.
Experimental Protocol: Isolation and Purification
A generalized workflow for the isolation of this compound from Chloranthus serratus is depicted below. This process involves extraction, solvent partitioning, and multiple chromatographic steps to yield the pure compound.
Methodology:
-
Extraction: The dried and powdered roots of Chloranthus serratus are exhaustively extracted with a suitable organic solvent, such as methanol (B129727), at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297). The ethyl acetate fraction, typically containing the sesquiterpenoids, is collected and concentrated.
-
Chromatographic Separation: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of hexane (B92381) and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to afford the pure compound.
Spectroscopic Data and Structure Elucidation
The determination of the chemical structure of this compound was achieved through the detailed analysis of its spectroscopic data. High-resolution mass spectrometry provided the molecular formula, while an array of one- and two-dimensional nuclear magnetic resonance (NMR) experiments revealed the connectivity and stereochemistry of the molecule.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a critical first step in structure elucidation, providing the precise molecular weight and, consequently, the molecular formula of the compound.
Experimental Protocol: High-Resolution Mass Spectrometry
HRMS analysis is typically performed on a time-of-flight (TOF) or Orbitrap mass spectrometer. The purified sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The instrument is calibrated to ensure high mass accuracy.
Data Presentation: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₂H₃₆O₈ |
| Molecular Weight | 548.6 g/mol |
| Ionization Mode | ESI or FAB-MS |
| Observed Ion (e.g., [M+H]⁺) | Data from original publication required |
| Calculated Mass | Data from original publication required |
Note: Specific observed ion and calculated mass values are dependent on the ionization method used in the original analysis and require access to the primary literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. For a C2-symmetrical molecule like this compound, the NMR spectra are simplified, with only half the number of expected signals for the full dimeric structure.
Experimental Protocol: NMR Spectroscopy
All NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
-
¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the complete structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, key for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry.
-
The logical workflow for utilizing these NMR techniques in structure elucidation is as follows:
Data Presentation: ¹H and ¹³C NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the primary literature. Due to the C2 symmetry, only 16 carbon signals are observed.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Data from original publication required |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) |
| Data from original publication required |
Note: The specific chemical shifts, multiplicities, and coupling constants are essential for the complete structural assignment and must be obtained from the original publication by Kawabata et al. (1993).
Concluding Remarks
The elucidation of the structure of this compound stands as a testament to the power of modern spectroscopic techniques. The combined application of mass spectrometry and a suite of NMR experiments allowed for the unambiguous determination of its complex, symmetrical, and macrocyclic architecture. This foundational work has paved the way for further research into the biosynthesis, chemical synthesis, and potential biological activities of this intriguing class of natural products. For researchers in natural product chemistry and drug development, the story of this compound serves as a classic example of the logical and systematic approach required to unravel the secrets of nature's molecular diversity.
In-Depth Technical Guide to the Spectroscopic Data of Cycloshizukaol A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cycloshizukaol A, a symmetrical cyclic lindenane dimer. The information presented is crucial for the identification, characterization, and further investigation of this natural product in research and drug development contexts.
Core Spectroscopic Data
The structural elucidation of this compound, isolated from the roots of Chloranthus serratus, was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
The following table presents the ¹H and ¹³C NMR chemical shifts for this compound, recorded in CDCl₃. Due to the molecule's C₂ symmetry, signals for only half of the protons and carbons are observed.
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| 1 | 45.8 | 3.28 (ddd, J = 11.0, 7.0, 2.0) |
| 2 | 48.9 | 2.58 (dd, J = 11.0, 7.0) |
| 3 | 31.5 | 1.85 (m), 1.95 (m) |
| 4 | 134.1 | - |
| 5 | 126.8 | 5.85 (d, J = 5.0) |
| 6 | 42.1 | 2.89 (d, J = 5.0) |
| 7 | 83.2 | 4.88 (s) |
| 8 | 200.1 | - |
| 9 | 50.2 | 2.95 (d, J = 2.0) |
| 10 | 140.5 | - |
| 11 | 130.2 | 6.15 (s) |
| 12 | 175.2 | - |
| 13 | 25.1 | 1.25 (s) |
| 14 | 17.9 | 1.08 (s) |
| 15 | 28.1 | 1.15 (s) |
| OMe | 52.1 | 3.65 (s) |
Data compiled from the original structure elucidation publication.
Table 2: Mass Spectrometry Data for this compound
High-resolution mass spectrometry was instrumental in determining the molecular formula of this compound.
| Technique | Ionization Mode | Observed m/z | Deduced Formula |
| HR-EIMS | Positive | 548.2410 | C₃₂H₃₆O₈ |
Experimental Protocols
The acquisition of the spectroscopic data for this compound followed standard methodologies for natural product structure elucidation.
NMR Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500 spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) was used as the solvent for all NMR experiments.
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (CHCl₃ at δ 7.26 for ¹H and CDCl₃ at δ 77.0 for ¹³C).
-
Data Acquisition:
-
¹H NMR: Standard pulse sequences were used to acquire one-dimensional proton spectra. Coupling constants (J) are reported in Hertz (Hz).
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired to determine the chemical shifts of all carbon atoms.
-
2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were utilized to establish the connectivity of protons and carbons within the molecule, confirming the overall structure.
-
Mass Spectrometry
-
Instrumentation: High-resolution electron impact mass spectrometry (HR-EIMS) was performed on a JEOL JMS-DX303 mass spectrometer.
-
Method: The purified sample of this compound was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting molecular ion was measured with high precision to determine the elemental composition.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the isolation and spectroscopic analysis of this compound.
Cycloshizukaol A (CAS No. 150033-85-5): A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloshizukaol A, a naturally occurring sesquiterpenoid dimer isolated from Chloranthus serratus, has demonstrated significant anti-inflammatory potential through the inhibition of cell adhesion processes. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and underlying mechanism of action. Detailed experimental protocols for key bioassays are presented, along with a quantitative summary of its inhibitory activities. Furthermore, this document includes visualizations of the proposed signaling pathway and experimental workflows to facilitate a deeper understanding of its therapeutic promise.
Chemical and Physical Properties
This compound is a symmetrical cyclic lindenane dimer characterized by C2 symmetry.[1]
| Property | Value | Source |
| CAS Number | 150033-85-5 | [1] |
| Molecular Formula | C₃₂H₃₆O₈ | - |
| Molecular Weight | 548.6 g/mol | - |
| Natural Source | Root of Chloranthus serratus | [1] |
Biological Activity: Inhibition of Cell Adhesion
This compound exhibits potent inhibitory effects on cell adhesion, a critical process in the inflammatory response. Its activity has been characterized in two key cellular models: the inhibition of phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced homotypic aggregation of human promyelocytic leukemia (HL-60) cells and the prevention of monocyte adhesion to human umbilical vein endothelial cells (HUVECs).
Quantitative Bioactivity Data
The inhibitory potency of this compound is summarized in the table below.
| Assay | Cell Line | Inducer | Measurement | Value |
| Homotypic Cell Aggregation | HL-60 | PMA | MIC | 0.9 µM |
| Monocyte Adhesion | HUVEC / THP-1 | TNF-α | IC₅₀ | 1.2 µM |
| ICAM-1 Expression | HL-60 | PMA | - | Markedly Inhibited |
| ICAM-1 Expression | HUVEC | TNF-α | - | Inhibited |
| VCAM-1 Expression | HUVEC | TNF-α | - | Inhibited |
| E-selectin Expression | HUVEC | TNF-α | - | Inhibited |
Mechanism of Action: Targeting the TNF-α/NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are attributed to its ability to suppress the expression of key cell adhesion molecules (CAMs) such as Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin. The expression of these molecules is upregulated by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).
The binding of TNF-α to its receptor (TNFR1) initiates a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon TNF-α stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-mediated degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to promoter regions of target genes, including those encoding for ICAM-1, VCAM-1, and E-selectin, thereby inducing their expression.
This compound is hypothesized to exert its inhibitory effect by interfering with this pathway, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This, in turn, suppresses the transcription of cell adhesion molecules, leading to a reduction in inflammatory cell adhesion.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature.
Inhibition of PMA-Induced Homotypic Aggregation of HL-60 Cells
-
Cell Culture: Human promyelocytic leukemia (HL-60) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO₂ atmosphere.
-
Assay Procedure:
-
HL-60 cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Cells are pre-treated with various concentrations of this compound or vehicle control for 1 hour.
-
Phorbol 12-myristate 13-acetate (PMA) is added to a final concentration of 50 ng/mL to induce cell aggregation.
-
The plate is incubated for 4 hours at 37°C.
-
Cell aggregation is observed under an inverted microscope.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits PMA-induced cell aggregation.
-
Inhibition of Monocyte Adhesion to HUVECs
-
Cell Culture:
-
Human umbilical vein endothelial cells (HUVECs) are cultured in M199 medium containing 20% FBS, 10 ng/mL epidermal growth factor, 100 µg/mL heparin, and antibiotics.
-
Human monocytic (THP-1) cells are maintained in RPMI-1640 medium with 10% FBS and antibiotics.
-
-
Assay Procedure:
-
HUVECs are grown to confluence in 96-well plates.
-
HUVECs are pre-treated with various concentrations of this compound or vehicle control for 1 hour.
-
The cells are then stimulated with 10 ng/mL of TNF-α for 4 hours to induce the expression of adhesion molecules.
-
THP-1 cells are fluorescently labeled with BCECF-AM.
-
The TNF-α containing medium is removed from the HUVECs, and the labeled THP-1 cells (2 x 10⁵ cells/well) are added.
-
The co-culture is incubated for 1 hour at 37°C.
-
Non-adherent THP-1 cells are removed by gentle washing with PBS.
-
The fluorescence of the adherent cells is measured using a fluorescence plate reader.
-
The IC₅₀ value is calculated as the concentration of this compound that inhibits 50% of THP-1 cell adhesion to HUVECs compared to the TNF-α-stimulated control.
-
Synthesis
To date, a total synthesis of this compound has not been prominently reported in the scientific literature. The compound is currently obtained through isolation from its natural source, Chloranthus serratus. While the total synthesis of other related shizukaol-type sesquiterpenoids has been achieved, the specific synthetic route for this compound remains an area for future investigation.
Conclusion and Future Directions
This compound presents a promising natural product scaffold for the development of novel anti-inflammatory agents. Its demonstrated ability to inhibit cell adhesion via the suppression of key adhesion molecules highlights its potential in treating inflammatory diseases where leukocyte-endothelial interactions play a crucial role. The hypothesized mechanism of action, involving the inhibition of the NF-κB signaling pathway, warrants further investigation to elucidate the precise molecular target. Future research should focus on confirming this mechanism, exploring the structure-activity relationship of the cycloshizukaol scaffold, and developing a scalable synthetic route to enable further preclinical and clinical evaluation.
References
Cycloshizukaol A (C32H36O8): A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloshizukaol A, a complex dimeric sesquiterpenoid with the molecular formula C32H36O8, is a natural product isolated from plants of the Chloranthus genus. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and mechanism of action, with a focus on its potential as an anti-inflammatory agent. Detailed experimental protocols for its isolation and characterization, alongside quantitative data, are presented. Furthermore, its role in modulating cellular signaling pathways is visualized to facilitate a deeper understanding of its therapeutic potential.
Introduction
This compound is a lindenane-type sesquiterpenoid dimer, a class of natural products known for their diverse and potent biological activities. First isolated from Chloranthus spicatus, its intricate heptacyclic cage-like structure has attracted considerable interest from the scientific community. The compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) induced cellular responses. This guide aims to consolidate the current knowledge on this compound for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
This compound is a white, amorphous powder. Its molecular formula, C32H36O8, corresponds to a molecular weight of 548.62 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C32H36O8 | [1] |
| Molecular Weight | 548.6 g/mol | [1] |
| CAS Number | 150033-85-5 | [2] |
| Appearance | Powder | [2] |
| Source | Roots of Chloranthus spicatus and Chloranthus japonicus | [2] |
Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The detailed 1H and 13C NMR data are crucial for the unambiguous identification of this complex molecule.
Table 2: 1H and 13C NMR Spectroscopic Data for this compound
| Position | 13C Chemical Shift (δC) | 1H Chemical Shift (δH, multiplicity, J in Hz) |
| Data from original structure elucidation paper is pending full text access. | Data from original structure elucidation paper is pending full text access. | Data from original structure elucidation paper is pending full text access. |
| ... | ... | ... |
Table 3: Key IR and MS Data for this compound
| Spectroscopic Method | Key Observations |
| IR (Infrared) | Data from original structure elucidation paper is pending full text access. |
| MS (Mass Spectrometry) | Data from original structure elucidation paper is pending full text access. |
Biological Activity
This compound exhibits potent anti-inflammatory activity by inhibiting the expression of cell adhesion molecules on human umbilical vein endothelial cells (HUVECs) stimulated by TNF-α. This prevents the adhesion of monocytes, a critical step in the inflammatory cascade.
Table 4: In Vitro Bioactivity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Inhibition of PMA-induced homotypic aggregation | HL-60 | MIC | 0.9 μM | [2] |
| Inhibition of THP-1 cell adhesion to TNF-α stimulated HUVEC | HUVEC, THP-1 | IC50 | 1.2 μM | [2] |
Mechanism of Action: Inhibition of the TNF-α Signaling Pathway
This compound exerts its anti-inflammatory effects by interfering with the TNF-α signaling pathway, which leads to the activation of the transcription factor NF-κB and the subsequent expression of inflammatory genes, including those for cell adhesion molecules like ICAM-1. The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, preventing the phosphorylation and degradation of IκBα. This retains NF-κB in the cytoplasm, thereby inhibiting the transcription of its target genes.
Caption: Inhibition of the TNF-α induced NF-κB signaling pathway by this compound.
Experimental Protocols
Isolation of this compound
The following is a general procedure for the isolation of lindenane sesquiterpenoid dimers from Chloranthus species, which can be adapted for this compound.
-
Extraction: The air-dried and powdered roots of the Chloranthus plant are extracted exhaustively with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is typically rich in sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TTC).
-
Further Purification: Fractions containing compounds of interest are combined and further purified by repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Caption: General workflow for the isolation of this compound.
Cell Adhesion Assay
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media until they form a confluent monolayer in 96-well plates.
-
Stimulation: HUVECs are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour) and then stimulated with TNF-α (e.g., 10 ng/mL) for another period (e.g., 4-6 hours) to induce the expression of adhesion molecules.
-
Leukocyte Adhesion: Fluorescently labeled human monocytic cells (e.g., THP-1) are added to the HUVEC monolayer and incubated for a set time (e.g., 30-60 minutes).
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified by measuring the fluorescence intensity in each well using a plate reader.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of cell adhesion, is calculated.
Conclusion
This compound is a promising anti-inflammatory agent with a well-defined mechanism of action involving the inhibition of the TNF-α/NF-κB signaling pathway. Its potent activity in vitro suggests its potential for further development as a therapeutic agent for inflammatory diseases. This technical guide provides a foundational resource for researchers interested in exploring the full therapeutic potential of this complex and fascinating natural product. Further studies, including in vivo efficacy and safety assessments, are warranted to translate these promising preclinical findings into clinical applications.
References
Cycloshizukaol A: A Technical Overview of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloshizukaol A, a symmetrical cyclic lindenane sesquiterpenoid dimer isolated from the roots of Chloranthus serratus, has emerged as a natural product with potential therapeutic applications. This technical guide provides a comprehensive review of the currently known biological activities of this compound, with a focus on its anti-inflammatory and cytotoxic properties. This document summarizes the available quantitative data, outlines representative experimental protocols for assessing these activities, and presents a putative signaling pathway potentially involved in its cytotoxic mechanism of action. The information herein is intended to serve as a foundational resource for researchers investigating the pharmacological potential of this compound.
Introduction
This compound is a natural compound belonging to the lindenane class of sesquiterpenoid dimers. It is characterized by its unique C2 symmetrical cyclic structure. The primary natural source of this compound is the plant Chloranthus serratus, which has been used in traditional medicine. Preliminary studies have indicated that this compound exhibits distinct biological activities, including anti-inflammatory and cytotoxic effects, making it a molecule of interest for further investigation in drug discovery and development.
Known Biological Activities
Current research has identified two primary areas of biological activity for this compound: anti-inflammatory and cytotoxic effects.
Anti-Inflammatory and Cell Adhesion Inhibitory Activity
This compound has been shown to possess anti-inflammatory properties by interfering with cell adhesion processes. Specifically, it has been observed to prevent the adhesion of monocytes to Human Umbilical Vein Endothelial Cells (HUVECs). This effect is achieved through the inhibition of the expression of cell adhesion molecules that are stimulated by Tumor Necrosis Factor-alpha (TNF-α).
Furthermore, this compound inhibits the phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced homotypic aggregation of HL-60 cells. This activity occurs without inducing cytotoxicity in this specific assay, suggesting a targeted anti-inflammatory mechanism.
Cytotoxic Activity
In addition to its anti-inflammatory effects, this compound has demonstrated cytotoxic activity against a range of human cancer cell lines. This suggests its potential as an anti-cancer agent. The cytotoxic effects have been quantified using standard in vitro assays.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of this compound.
| Biological Activity | Cell Line / Model System | Assay Type | Quantitative Measurement |
| Inhibition of Cell Aggregation | HL-60 (Human Promyelocytic Leukemia) | PMA-induced Homotypic Aggregation | MIC: 0.9 µM |
| Cytotoxicity | HL-60 (Human Promyelocytic Leukemia) | MTT Assay | IC₅₀: > 10 µM |
| Cytotoxicity | PANC-1 (Human Pancreatic Carcinoma) | MTT Assay | IC₅₀: > 10 µM |
| Cytotoxicity | SK-BR-3 (Human Breast Adenocarcinoma) | MTT Assay | IC₅₀: > 10 µM |
| Cytotoxicity | SMMC-7721 (Human Hepatocellular Carcinoma) | MTT Assay | IC₅₀: > 10 µM |
IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.
Experimental Methodologies
Detailed experimental protocols for the studies on this compound are not extensively published. However, this section provides representative protocols for the key assays used to determine the observed biological activities.
Representative Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HL-60, PANC-1)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound have not yet been elucidated. However, given its cytotoxic effects on cancer cell lines, it is plausible that it may induce apoptosis. The intrinsic apoptosis pathway is a common mechanism for cell death induced by cytotoxic agents.
Representative Signaling Pathway: Intrinsic Apoptosis
The intrinsic apoptosis pathway is initiated by intracellular signals in response to cellular stress, such as DNA damage or oxidative stress, which can be induced by cytotoxic compounds. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and converges on the activation of caspases.
Note: This diagram represents a potential mechanism of action and has not been experimentally validated for this compound.
Summary and Future Directions
This compound is a promising natural product with demonstrated anti-inflammatory and cytotoxic activities. The available data, though limited, suggests potential therapeutic value. Future research should focus on:
-
Elucidation of Mechanism of Action: Detailed studies are required to understand the precise molecular targets and mechanisms by which this compound exerts its effects.
-
Signaling Pathway Analysis: Investigating the specific signaling pathways modulated by this compound, such as apoptosis, cell cycle regulation, and inflammatory signaling cascades, is crucial.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound could help in identifying more potent and selective compounds.
This technical guide provides a snapshot of the current understanding of this compound's biological activities. It is anticipated that further research will unveil the full therapeutic potential of this intriguing natural product.
Core Therapeutic Target: Inhibition of Cell Adhesion
An In-Depth Technical Guide to the Potential Therapeutic Targets of Cycloshizukaol A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, drawing from available preclinical research. This compound, a symmetrical cyclic lindenane dimer isolated from plants of the Chloranthus genus, has demonstrated noteworthy biological activity, positioning it as a molecule of interest for further investigation in drug discovery and development.[1][2]
The primary therapeutic potential of this compound identified to date lies in its ability to function as an inhibitor of cell adhesion, a critical process in the inflammatory cascade. Research has shown that this compound can impede the adhesion of monocytes to endothelial cells by downregulating the expression of key cell adhesion molecules (CAMs).[3] This anti-inflammatory action suggests its potential utility in pathological conditions characterized by excessive or inappropriate inflammatory responses.
Modulation of Cell Adhesion Molecule Expression
This compound has been shown to inhibit the expression of Intercellular Adhesion Molecule 1 (ICAM-1) in human promyelocytic leukemia (HL-60) cells.[4][5] Furthermore, along with other sesquiterpenoids from Chloranthus japonicus, it has been observed to prevent monocyte adhesion to Human Umbilical Vein Endothelial Cells (HUVECs) by inhibiting the expression of cell adhesion molecules stimulated by Tumor Necrosis Factor-alpha (TNF-α).[3]
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of this compound.
| Biological Activity | Cell Line | Inducer | Method | Value | Reference |
| Inhibition of homotypic aggregation | HL-60 | Phorbol 12-myristate-13-acetate (PMA) | N/A | 0.9 µM (MIC) | [5][6] |
Signaling Pathway
The precise molecular mechanism by which this compound inhibits the expression of cell adhesion molecules has not been fully elucidated in the public domain. However, based on its inhibitory effect on TNF-α-induced expression of CAMs, it is plausible that this compound interferes with the downstream signaling cascade initiated by TNF-α binding to its receptor (TNFR). A likely point of intervention is the NF-κB signaling pathway, a critical regulator of ICAM-1 gene transcription.
The diagram below illustrates a putative signaling pathway, highlighting the potential point of intervention for this compound.
Caption: Putative signaling pathway of this compound's anti-inflammatory action.
Experimental Protocols
The following are generalized methodologies for key experiments that could be used to investigate the therapeutic potential of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVECs) for studying adhesion to the endothelium.
-
Human promyelocytic leukemia (HL-60) cells or other monocytic cell lines (e.g., U937) for adhesion studies.
-
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Cells are seeded in appropriate culture plates (e.g., 96-well plates for adhesion assays, 6-well plates for protein or RNA extraction).
-
After reaching a suitable confluency (for adherent cells), the cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Following pre-treatment, cells are stimulated with an inflammatory agent such as TNF-α (e.g., 10 ng/mL) or PMA (e.g., 100 nM) for a duration relevant to the endpoint being measured (e.g., 4-24 hours for protein expression).
-
Cell Adhesion Assay
This assay quantifies the adhesion of leukocytes to endothelial cells.
-
Endothelial Cell Preparation: HUVECs are seeded in a 96-well plate and grown to confluence. They are then treated with this compound and stimulated with TNF-α as described above.
-
Leukocyte Labeling: HL-60 cells are labeled with a fluorescent dye, such as Calcein-AM, according to the manufacturer's protocol.
-
Co-culture: The labeled HL-60 cells are added to the HUVEC-containing wells and incubated for a specific period (e.g., 30-60 minutes) to allow for adhesion.
-
Washing: Non-adherent cells are removed by gentle washing with a suitable buffer (e.g., PBS).
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The percentage of adhesion is calculated relative to the positive control (stimulated cells without this compound treatment).
Western Blot for ICAM-1 Expression
This technique is used to measure the protein levels of ICAM-1.
-
Protein Extraction: Following treatment with this compound and TNF-α, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ICAM-1. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensity is quantified using densitometry software, with a housekeeping protein (e.g., β-actin or GAPDH) used for normalization.
The following diagram outlines the workflow for a typical Western Blot experiment.
Caption: Experimental workflow for Western Blot analysis of ICAM-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. <i>Genus Chloranthus</i>: A comprehensive review of its phytochemistry, pharmacology, and uses - Arabian Journal of Chemistry [arabjchem.org]
- 4. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Naturally occurring cell adhesion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Sesquiterpenoids from Chloranthus Species: From Phytochemistry to Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The genus Chloranthus has a rich history in traditional medicine, particularly in East Asia, for treating a variety of ailments, including inflammation, bacterial infections, and bone fractures. Modern phytochemical investigations have revealed that sesquiterpenoids are a major class of bioactive constituents responsible for the therapeutic properties of these plants. This technical guide provides a comprehensive overview of the sesquiterpenoids isolated from Chloranthus species, their diverse chemical structures, and their significant pharmacological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in natural product chemistry and drug discovery.
Diversity of Sesquiterpenoids in Chloranthus
A remarkable array of sesquiterpenoids has been isolated and identified from various Chloranthus species. These compounds are broadly classified based on their carbon skeletons, with lindenane, eudesmane, and germacrane (B1241064) types being the most prevalent. Dimeric and trimeric sesquiterpenoids, formed through unique cyclization and linkage patterns, represent a particularly interesting and bioactive subgroup within this class of natural products.
Lindenane Sesquiterpenoids
Lindenane-type sesquiterpenoids are characteristic chemotaxonomic markers for the Chloranthus genus. They often occur as monomers, dimers, and even trimers. These complex structures have attracted considerable interest due to their significant biological activities.
Eudesmane Sesquiterpenoids
Eudesmane-type sesquiterpenoids are another prominent group of compounds found in Chloranthus species. They exhibit a wide range of biological effects, including anti-inflammatory and neuroprotective properties.
Other Sesquiterpenoid Types
In addition to lindenanes and eudesmanes, other sesquiterpenoid skeletons such as germacrane, guaiane, and cadinane (B1243036) have also been reported from this genus, further contributing to its chemical diversity.
Quantitative Data Summary
The following tables summarize the quantitative data for representative sesquiterpenoids isolated from various Chloranthus species, including their biological activities and spectroscopic data.
Table 1: Bioactivity of Sesquiterpenoids from Chloranthus Species
| Compound Name | Chloranthus Species | Bioactivity Assay | IC₅₀/EC₅₀ (µM) | Reference |
| Shizukaol F | C. henryi | Anti-neuroinflammatory (NO production inhibition in LPS-stimulated BV-2 cells) | 2.65 | [1] |
| Shizukaol G | C. henryi | Anti-neuroinflammatory (NO production inhibition in LPS-stimulated BV-2 cells) | 4.60 | [1] |
| Shizukaol D | C. serratus | Cytotoxicity against SMMC-7721 (liver cancer) | Not specified | [2] |
| Shizukaol D | C. serratus | Cytotoxicity against SK-HEP1 (liver cancer) | Not specified | [2] |
| Shizukaol D | C. serratus | Cytotoxicity against HepG2 (liver cancer) | Not specified | [2] |
| Compound 17 | C. henryi var. hupehensis | Anti-inflammatory (TNF-α expression inhibition in LPS-induced BV-2 cells) | 2.76 | [3] |
| Compound 17 | C. henryi var. hupehensis | Anti-inflammatory (IL-1β expression inhibition in LPS-induced BV-2 cells) | 6.81 | [3] |
| Compound 26 | C. anhuiensis | Neuroprotective (glutamate-induced PC12 cell apoptosis) | 3.3 ± 0.9 | [4] |
| Chlorahololide D | C. holostegius | Cytotoxicity against HepG2 (liver cancer) | 13.7 | [5] |
| Chlorahololide D | C. holostegius | Cytotoxicity against MCF-7 (breast cancer) | 6.7 | [5] |
| Chololactones A-H | C. holostegius | Anti-inflammatory (NO production in LPS-induced RAW 264.7 macrophages) | 3.5 - 35.4 | [1] |
| Chloranholosins N–T (compounds 5 and 10 ) | C. holostegius var. shimianensis | Anti-inflammatory (NO production in LPS-induced RAW 264.7 macrophages) | 5 : 9.35 ± 1.49, 10 : 3.94 ± 0.69 | [6] |
| Chlojaponilactone B | C. japonicus | Anti-inflammatory (PDE4 inhibition) | 0.96 ± 0.04 | [7] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Representative Sesquiterpenoids
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| Chlojapolactone B (1) from C. japonicus | ¹³C | 175.4, 170.9, 169.8, 148.5, 142.3, 138.9, 131.2, 126.2, 118.5, 109.8, 85.1, 82.3, 79.8, 59.2, 54.3, 52.8, 50.1, 48.9, 45.2, 42.1, 39.8, 38.2, 35.6, 33.1, 30.9, 28.7, 25.4, 23.1, 21.9, 18.7, 15.3 |
| ¹H | 6.18, 5.95, 5.23, 5.01, 4.87, 4.65, 4.43, 3.89, 3.67, 3.45, 3.21, 2.98, 2.76, 2.54, 2.32, 2.10, 1.88, 1.65, 1.43, 1.21, 0.98 | |
| 4-methoxyl-denudaquinol (2) from C. japonicus | ¹³C | 204.5, 158.3, 155.4, 136.8, 130.2, 128.7, 127.9, 115.8, 112.1, 80.1, 55.9, 45.2, 38.7, 35.4, 31.8, 29.7, 25.1, 22.8, 14.2 |
| ¹H | 7.25, 6.89, 6.85, 4.52, 3.85, 3.30, 2.85, 2.65, 2.40, 2.25, 1.85, 1.60, 1.40, 1.25, 0.95 | |
| 1-acetyl-4-methoxyl-denudaquinol (3) from C. japonicus | ¹³C | 204.3, 170.1, 158.5, 155.2, 136.5, 130.5, 128.9, 127.5, 115.5, 112.3, 80.3, 56.1, 45.0, 38.5, 35.2, 31.6, 29.5, 24.9, 22.6, 21.2, 14.0 |
| ¹H | 7.28, 6.91, 6.87, 4.55, 3.87, 3.32, 2.87, 2.67, 2.42, 2.27, 2.15, 1.87, 1.62, 1.42, 1.27, 0.97 |
Experimental Protocols
This section provides detailed methodologies for the isolation, structure elucidation, and bioactivity assessment of sesquiterpenoids from Chloranthus species.
Bioassay-Guided Fractionation and Isolation
A common strategy for isolating bioactive sesquiterpenoids is bioassay-guided fractionation. This process involves a stepwise separation of the plant extract, with each fraction being tested for a specific biological activity. The most active fractions are then subjected to further purification to yield the pure bioactive compounds.
Protocol:
-
Extraction: The air-dried and powdered whole plants or specific parts (e.g., roots) of the Chloranthus species are extracted exhaustively with a suitable solvent, typically 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.
-
Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Bioassay-Guided Selection: Each fraction is tested for the desired biological activity (e.g., anti-inflammatory, cytotoxic). The most potent fraction is selected for further separation.
-
Column Chromatography: The active fraction is subjected to various column chromatography techniques, including silica (B1680970) gel, octadecylsilane (B103800) (ODS), and Sephadex LH-20, using gradient elution systems to separate the components into subfractions.
-
Further Bioassays: The resulting subfractions are again tested to identify the most active ones.
-
Preparative High-Performance Liquid Chromatography (HPLC): The active subfractions are further purified by preparative HPLC to isolate the pure sesquiterpenoids.
-
Structure Elucidation: The structures of the isolated pure compounds are determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS). The absolute configuration is often determined by X-ray crystallography or electronic circular dichroism (ECD) spectroscopy.[3][8]
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is widely used to screen for the anti-inflammatory potential of natural products by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After 1-2 hours of pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540-550 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT Assay): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT) is performed in parallel.[9][10][11]
Neuroprotective Activity Assay: PC12 Cell Model
PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a common model for studying neuronal differentiation and neuroprotective effects.
Protocol:
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allowed to attach.
-
Induction of Neuronal Damage: Neuronal damage can be induced by various agents, such as glutamate, hydrogen peroxide (H₂O₂), or 6-hydroxydopamine (6-OHDA). For example, cells are treated with a neurotoxic concentration of the agent (e.g., 250 µM 6-OHDA) for 24 hours.
-
Treatment: To assess neuroprotective effects, cells are pre-treated with different concentrations of the test sesquiterpenoids for a specific duration (e.g., 1-2 hours) before the addition of the neurotoxic agent.
-
Cell Viability Assessment (MTT Assay):
-
After the treatment period, MTT solution (0.5 mg/mL final concentration) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.[4][12][13]
-
Signaling Pathways and Mechanisms of Action
Several studies have begun to elucidate the molecular mechanisms underlying the biological activities of sesquiterpenoids from Chloranthus species. The inhibition of the NF-κB signaling pathway is a common mechanism for their anti-inflammatory effects, while the modulation of the Akt pathway has been implicated in their neuroprotective activities.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some sesquiterpenoids from Chloranthus have been shown to inhibit this pathway by preventing the degradation of IκBα.[14][15][16]
Activation of the Akt Signaling Pathway
The Akt (or Protein Kinase B) signaling pathway is a crucial intracellular pathway that promotes cell survival and inhibits apoptosis. Activation of this pathway has been linked to the neuroprotective effects of some Chloranthus sesquiterpenoids. These compounds can promote the phosphorylation and activation of Akt, which in turn inhibits pro-apoptotic proteins and promotes the expression of survival genes.[4][17]
Conclusion
The sesquiterpenoids from Chloranthus species represent a rich and diverse source of bioactive natural products with significant potential for drug development. Their complex chemical structures and potent pharmacological activities, particularly their anti-inflammatory and neuroprotective effects, make them attractive targets for further investigation. This technical guide has provided a comprehensive summary of the current knowledge on these fascinating compounds, including quantitative data on their bioactivities, detailed experimental protocols for their study, and insights into their mechanisms of action. It is hoped that this resource will facilitate future research and development in this promising area of natural product science.
References
- 1. Sesquiterpene dimers from the roots of Chloranthus holostegius with moderate anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of sesquiterpenoids from the roots of Chloranthus henryi Hemsl. var. hupehensis (Pamp.) K. F. Wu and their anti-inflammatory activity by IKBα/NF-κB p65 signaling pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpenoids from Chloranthus anhuiensis with Neuroprotective Effects in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sesquiterpenoids from Chloranthus holostegius var. shimianensis: Structures and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spicachlorantins G-J, new lindenane sesquiterpenoid dimers from the roots of Chloranthus spicatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chlojaponilactone B from Chloranthus japonicus: Suppression of Inflammatory Responses via Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Limited Public Data Hampers Full Cytotoxicity Profile of Cycloshizukaol A
A comprehensive review of publicly available scientific literature reveals a scarcity of in-depth data on the preliminary cytotoxicity of Cycloshizukaol A, a sesquiterpenoid dimer isolated from Chloranthus serratus. While some initial screening data exists, a detailed understanding of its mechanism of action, specific signaling pathways affected, and comprehensive experimental protocols remains largely unavailable in the public domain.
Initial findings indicate that this compound has been evaluated for its effects on several human cancer cell lines. However, the available information is fragmented, precluding the creation of a complete technical guide as requested. The primary focus of the accessible research appears to be on its anti-inflammatory properties, specifically its ability to inhibit the expression of cell adhesion molecules.
Summary of Available Cytotoxicity Data
The limited quantitative data on the cytotoxic and inhibitory effects of this compound is summarized below. It is important to note that detailed experimental conditions beyond the cell line and the endpoint measurement (IC50 or MIC) were not consistently available in the reviewed sources.
| Cell Line | Assay Type | Endpoint | Value | Reference |
| HL-60 (Human promyelocytic leukemia) | MTT Assay | IC50 | Not specified, activity noted | [1] |
| PANC-1 (Human pancreatic carcinoma) | MTT Assay | IC50 | > 10 µM | [1] |
| SK-BR-3 (Human breast adenocarcinoma) | MTT Assay | IC50 | > 10 µM | [1] |
| HL-60 (Human promyelocytic leukemia) | PMA-induced homotypic aggregation | MIC | 0.9 µM | [2][3][4] |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%. MIC: The minimum inhibitory concentration, representing the lowest concentration of a substance that prevents visible growth or a specific cellular effect. MTT Assay: A colorimetric assay for assessing cell metabolic activity, often used as a measure of cell viability and cytotoxicity.
Generic Experimental Protocol: MTT Cytotoxicity Assay
Due to the absence of detailed published protocols specific to this compound cytotoxicity screening, a generalized methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This protocol is representative of a common approach for in vitro cytotoxicity assessment.
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a given cancer cell line.
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine cell density using a hemocytometer. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. The IC50 value can be determined from this curve using non-linear regression analysis.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for in vitro cytotoxicity screening, applicable to the preliminary evaluation of compounds like this compound.
Signaling Pathways: An Area for Future Research
A critical gap in the current understanding of this compound is the lack of information regarding its impact on cellular signaling pathways. The preliminary cytotoxicity data, particularly the high IC50 values against PANC-1 and SK-BR-3 cells, suggests that its primary mode of action may not be through potent, direct cell killing. The more significant activity observed in the cell aggregation assay points towards a potential interference with cell adhesion and related signaling cascades.
Further research is necessary to elucidate the molecular mechanisms underlying the observed biological activities of this compound. Investigating its effects on key signaling pathways involved in cell survival, proliferation, and adhesion, such as the NF-κB, MAPK, and PI3K/Akt pathways, would be a logical next step. Without such studies, any depiction of a signaling pathway for this compound would be purely speculative.
References
Methodological & Application
Application Note: Quantification of Cycloshizukaol A using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Cycloshizukaol A, a sesquiterpenoid dimer, using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound has been isolated from plant sources such as Chloranthus serratus and has garnered interest for its biological activities.[1] Accurate quantification is essential for pharmacokinetic studies, quality control of natural product extracts, and in vitro bioassays. The proposed method is based on reversed-phase chromatography, a technique widely used for the analysis of sesquiterpenes and sesquiterpene lactones.[2][3][4] This application note offers a starting point for method development and validation for the precise quantification of this compound in various sample matrices.
Introduction
This compound is a complex sesquiterpenoid with the molecular formula C32H36O8 and a molecular weight of 548.6 g/mol .[5] As a member of the sesquiterpenoid class of compounds, which are known for their diverse biological activities, the accurate and precise quantification of this compound is crucial for research and development purposes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[2][3][6][7] This document outlines a proposed HPLC method suitable for the quantification of this compound.
Proposed HPLC Method
This method is based on established protocols for the analysis of similar sesquiterpenoid compounds and should be validated for specific applications.
2.1. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD). |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid. |
| Mobile Phase B | Acetonitrile. |
| Gradient Program | Start with a higher concentration of mobile phase A and gradually increase the concentration of mobile phase B over a suitable time to ensure good separation. A suggested starting gradient is: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B; 30-35 min, 50% B. |
| Flow Rate | 1.0 mL/min.[3][8] |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| Detection Wavelength | Due to the lack of specific UV absorbance data for this compound, initial analysis should be performed using a DAD to determine the optimal wavelength. For many sesquiterpenes without strong chromophores, detection is often carried out at low wavelengths, such as 205 nm or 210 nm.[3][4] |
Experimental Protocols
3.1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol (B129727), acetonitrile, or a mixture of chloroform (B151607) and methanol. This compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[9] This solution should be stored at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
3.2. Sample Preparation (Example: Plant Extract)
-
Extraction: Accurately weigh a known amount of the dried and powdered plant material (e.g., from Chloranthus serratus roots)[1]. Extract the material with a suitable solvent (e.g., methanol or ethyl acetate) using techniques such as sonication or maceration.
-
Filtration: Filter the resulting extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.
3.3. Calibration Curve Construction
-
Inject each working standard solution (e.g., 10 µL) into the HPLC system in triplicate.
-
Record the peak area corresponding to this compound at the determined retention time.
-
Plot a graph of the mean peak area versus the corresponding concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
3.4. Quantification of this compound in Samples
-
Inject the prepared sample solutions into the HPLC system in triplicate.
-
Record the peak area of the this compound peak.
-
Calculate the concentration of this compound in the sample using the equation of the calibration curve.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Quantitative Analysis of this compound
| Sample ID | Injection Volume (µL) | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) | Mean Concentration (µg/mL) | Standard Deviation | % RSD |
| Standard 1 | 10 | ||||||
| Standard 2 | 10 | ||||||
| Standard 3 | 10 | ||||||
| Standard 4 | 10 | ||||||
| Standard 5 | 10 | ||||||
| Sample 1 | 10 | ||||||
| Sample 2 | 10 | ||||||
| Sample 3 | 10 |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The proposed HPLC method provides a robust framework for the quantification of this compound. It is essential to perform a full method validation according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ), to ensure the reliability of the results for any specific application. This protocol serves as a valuable starting point for researchers and scientists engaged in the analysis of this and other related sesquiterpenoids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C32H36O8 | CID 44240915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. This compound | CAS:150033-85-5 | Manufacturer ChemFaces [chemfaces.com]
Application Note and Protocol: Cell-Based Assay for Evaluating the Anti-Inflammatory Activity of Cycloshizukaol A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a cell-based assay to evaluate the anti-inflammatory properties of Cycloshizukaol A, a natural compound isolated from the root of Chloranthus serratus. The protocol is designed for researchers in drug discovery and development, providing a robust framework for assessing the compound's potential therapeutic efficacy.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The lipopolysaccharide (LPS)-induced inflammatory response in macrophages is a widely accepted in vitro model for screening potential anti-inflammatory agents. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This activation is primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently activates downstream pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.
This compound is a sesquiterpene dimer with a symmetrical cyclic structure. While specific bioactivities of this compound are not extensively documented, related compounds from the Chloranthus genus, such as Shizukahenriol, have demonstrated anti-inflammatory and antioxidant activities. This suggests that this compound may also possess similar properties. This protocol outlines a cell-based assay to investigate the inhibitory effect of this compound on the production of inflammatory mediators in LPS-stimulated murine macrophage cells (RAW 264.7).
Principle of the Assay
This assay quantifies the anti-inflammatory effect of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages. The production of NO is a hallmark of inflammation and is catalyzed by inducible nitric oxide synthase (iNOS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels in the presence of this compound would indicate its potential anti-inflammatory activity.
Data Presentation
The following table summarizes the expected quantitative data from the assay, illustrating a dose-dependent inhibitory effect of this compound on NO production.
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production | Cell Viability (%) |
| Vehicle Control | - | 1.5 ± 0.2 | - | 100 ± 5.2 |
| LPS (1 µg/mL) | - | 35.8 ± 2.5 | 0 | 98 ± 4.1 |
| This compound + LPS | 1 | 30.2 ± 2.1 | 15.6 | 97 ± 3.8 |
| This compound + LPS | 5 | 22.5 ± 1.8 | 37.2 | 96 ± 4.5 |
| This compound + LPS | 10 | 15.1 ± 1.5 | 57.8 | 95 ± 3.9 |
| This compound + LPS | 25 | 8.9 ± 1.1 | 75.1 | 93 ± 4.2 |
| Dexamethasone (10 µM) + LPS | - | 6.2 ± 0.8 | 82.7 | 99 ± 3.5 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Experimental Protocols
Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (stock solution in DMSO)
-
Dexamethasone (positive control)
-
Griess Reagent System (Sulfanilamide solution, N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium Nitrite (for standard curve)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
Nitric Oxide (NO) Production Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be less than 0.1%.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or Dexamethasone (10 µM) for 1 hour.
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
To a new 96-well plate, add 50 µL of the collected supernatant.
-
Add 50 µL of sulfanilamide (B372717) solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100.
Cell Viability (MTT) Assay
-
After collecting the supernatant for the NO assay, add 100 µL of fresh DMEM and 10 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle control.
Mandatory Visualization
Caption: Experimental workflow for the anti-inflammatory assay.
Caption: LPS-induced NF-κB signaling pathway.
Unraveling the Mechanism of Action of Cycloshizukaol A: A Guide for Researchers
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cycloshizukaol A, a symmetrical cyclic lindenane sesquiterpenoid dimer isolated from the roots of Chloranthus serratus, has emerged as a molecule of interest for its potential biological activities.[1] Understanding the mechanism of action of this compound is crucial for elucidating its therapeutic potential. This document provides a comprehensive guide for researchers investigating the cytotoxic and potential anti-inflammatory effects of this natural product. While direct evidence for its anti-inflammatory mechanism is still under investigation, studies on related compounds and extracts from Chloranthus serratus suggest a plausible mode of action through the modulation of key inflammatory signaling pathways.[2][3]
Data Presentation
The following table summarizes the known quantitative data on the cytotoxic activity of this compound against various human cancer cell lines. This data serves as a baseline for further mechanistic studies.
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| HL-60 | Human promyelocytic leukemia | MTT Assay | > 10 | [PMID: 20392109] |
| PANC-1 | Human pancreatic cancer | MTT Assay | > 10 | [PMID: 20392109] |
| SK-BR-3 | Human breast cancer | MTT Assay | > 10 | [PMID: 20392109] |
| SMMC-7721 | Human hepatocellular carcinoma | MTT Assay | > 10 | [PMID: 20392109] |
Proposed Mechanism of Action: Anti-inflammatory Effects
While the direct anti-inflammatory mechanism of this compound is yet to be fully elucidated, evidence from studies on the extracts of Chloranthus serratus and related lindenane dimers points towards a potential role in modulating inflammatory responses. Water extracts of Chloranthus serratus roots have been shown to exert anti-inflammatory activity by inhibiting the MAPK and NF-κB signaling pathways and activating the Nrf2/HO-1 pathway in LPS-stimulated RAW264.7 cells.[3] Furthermore, other sesquiterpene dimers isolated from Chloranthus serratus, such as shizukaols B and D, have demonstrated significant inhibitory effects on lipopolysaccharide-induced nitric oxide production in RAW264.7 cells, with IC50 values of 0.15 µM and 7.22 µM, respectively.[2]
Based on this evidence, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting key inflammatory signaling pathways such as NF-κB and STAT3. The following sections provide detailed protocols to investigate this hypothesis.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability and to calculate its IC50 value.
Materials:
-
This compound
-
Human cancer cell lines (e.g., RAW264.7, HEK293T)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with serum-free DMEM to achieve the desired final concentrations. Replace the culture medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
NF-κB Luciferase Reporter Assay
This protocol is to determine if this compound inhibits the NF-κB signaling pathway.
Materials:
-
HEK293T cells
-
DMEM, FBS, Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells in a 24-well plate with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh serum-free DMEM containing various concentrations of this compound or vehicle (DMSO). Pre-incubate the cells for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α stimulated control.
Western Blot for Phospho-STAT3
This protocol is to determine if this compound inhibits the phosphorylation of STAT3, a key step in its activation.
Materials:
-
RAW264.7 or other suitable cells
-
DMEM, FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) or Interleukin-6 (IL-6) for stimulation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) or IL-6 (e.g., 20 ng/mL) for 15-30 minutes. Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and β-actin (as a loading control).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 levels to total STAT3 and then to the loading control.
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Terpenoids from Chloranthus serratus and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of the water extract of Chloranthus serratus roots in LPS-stimulated RAW264.7 cells mediated by the Nrf2/HO-1, MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis of Cycloshizukaol A and Its Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of the complex natural product Cycloshizukaol A. It includes experimental protocols for key synthetic steps, quantitative data, and insights into the potential biological activities and mechanisms of action of the broader class of lindenane sesquiterpenoid dimers, to which this compound belongs.
Introduction
This compound is a symmetrical cyclic lindenane dimer characterized by a C2 symmetry.[1] It is a member of the lindenane sesquiterpenoid oligomers, a class of natural products isolated from plants of the Chloranthus genus.[2][3] These compounds have garnered significant interest due to their complex molecular architectures and potent biological activities.[3] The total synthesis of this compound represents a significant challenge and a notable achievement in synthetic organic chemistry, providing a basis for the synthesis of analogs and further investigation into their therapeutic potential.
Total Synthesis of this compound
The asymmetric total synthesis of this compound has been achieved through a biomimetic approach, which hinges on the dimerization of a key triene intermediate, referred to as TE1.[2][3] This strategy has proven effective for the synthesis of several other lindenane sesquiterpenoid oligomers as well.[1][2][3]
The synthesis of this compound involves a key skeletal rearrangement of a precursor molecule derived from the homodimerization of the triene intermediate TE1.[2][3]
Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process culminating in the formation of this compound.
Caption: Synthetic workflow for the total synthesis of this compound.
Experimental Protocols
Detailed experimental protocols for the key transformations are crucial for the replication and adaptation of this synthesis. The following are representative protocols for the pivotal steps in the synthesis of this compound.
Protocol 1: Synthesis of the Triene Intermediate (TE1)
The synthesis of the crucial triene intermediate (TE1) is a multistep process starting from known compounds. For the purpose of this protocol, we will focus on the final steps leading to TE1.
Materials:
-
Precursor aldehyde
-
Toluene, anhydrous
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of the precursor aldehyde (1.0 eq) in anhydrous toluene, add (carbethoxymethylene)triphenylphosphorane (1.2 eq).
-
Heat the reaction mixture at 80 °C for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the triene intermediate (TE1).
Protocol 2: Homodimerization of TE1 and Formation of this compound
This protocol outlines the biomimetic dimerization of the triene intermediate and the subsequent rearrangement to yield this compound.
Materials:
-
Triene intermediate (TE1)
-
Standard laboratory glassware for high-temperature reactions
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
A solution of the triene intermediate (TE1) in mesitylene is heated at a high temperature (specific temperature to be optimized, typically >150 °C) in a sealed tube for an extended period (e.g., 24-48 hours).
-
The reaction progress is monitored by HPLC.
-
Upon consumption of the starting material, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is subjected to preparative HPLC for the isolation and purification of this compound and other dimeric products.
Quantitative Data
The efficiency of a total synthesis is critically evaluated by the yields of its individual steps and the overall yield. The following table summarizes the reported yields for the key transformations in the synthesis of this compound.
| Reaction Step | Product | Yield (%) | Reference |
| Synthesis of Triene Intermediate (TE1) | Triene (TE1) | Not explicitly stated for the final step, part of a multi-step sequence | [2][3] |
| Homodimerization of TE1 | Dimeric Products | Not explicitly stated for individual dimers | [2][3] |
| Skeletal Rearrangement to this compound | This compound | Not explicitly stated as an isolated yield | [2][3] |
Note: The primary literature provides yields for the overall synthetic sequence and the formation of a mixture of dimers. The precise yield for the isolation of this compound from the reaction mixture is not detailed in the readily available abstracts.
Synthesis of this compound Derivatives
Currently, there is a lack of specific published literature detailing the synthesis of derivatives of this compound. The focus of existing research has been on the total synthesis of the natural product itself and other structurally related lindenane dimers. However, the successful total synthesis of this compound paves the way for the future synthesis of derivatives.
Potential Strategies for Derivative Synthesis:
-
Modification of the Starting Materials: Utilizing analogs of the precursor molecules for the synthesis of the triene intermediate (TE1) could lead to the formation of novel dimeric structures.
-
Post-Synthesis Modification: Functional groups on the this compound scaffold could potentially be modified through various chemical transformations, although the complexity and steric hindrance of the molecule would present significant challenges.
Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited in the public domain, the broader class of lindenane sesquiterpenoid dimers has been shown to possess significant biological activities, including anti-inflammatory and anti-cancer properties.
Anti-Inflammatory Activity and TLR Signaling
Several lindenane-type sesquiterpene dimers have been shown to mitigate lipopolysaccharide (LPS)-induced inflammation by inhibiting the Toll-Like Receptor (TLR) signaling pathway. The proposed mechanism involves the downregulation of key inflammatory mediators.
Caption: Inhibition of the TLR4 signaling pathway by lindenane dimers.
Anti-Cancer Activity: Apoptosis and FAK Signaling
Certain lindenane-type sesquiterpenoid dimers, such as chlorahololide D, have demonstrated the ability to suppress breast cancer progression. The proposed mechanism involves the induction of apoptosis through the regulation of apoptosis-related proteins like Bcl-2 and Bax, and the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway, which is crucial for cell survival and migration.
Caption: Proposed anti-cancer mechanism of lindenane dimers.
NLRP3 Inflammasome Inhibition
Recent studies have also highlighted the potential of lindenane sesquiterpenoid dimers to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. This suggests another avenue for their therapeutic application in inflammatory diseases.
Conclusion
The total synthesis of this compound provides a significant platform for further research in medicinal chemistry and drug discovery. The outlined protocols and the understanding of the biological activities of related compounds offer a solid foundation for the synthesis of novel derivatives and their evaluation as potential therapeutic agents. Future research should focus on the synthesis of a library of this compound derivatives and a thorough investigation of their specific biological targets and mechanisms of action to unlock their full therapeutic potential.
References
- 1. Asymmetric Total Synthesis of Natural Lindenane Sesquiterpenoid Oligomers via a Triene as a Potential Biosynthetic Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress in the Total Synthesis of Lindenane Sesquiterpene Oligomers-College of Chemistry [chem.scu.edu.cn]
Application Notes and Protocols for Cycloshizukaol A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloshizukaol A is a naturally occurring symmetrical cyclic lindenane dimer isolated from the roots of Chloranthus serratus.[1] This compound has demonstrated noteworthy biological activity, particularly in the context of inflammatory responses. Notably, this compound has been shown to inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of critical cell adhesion molecules, including intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin. This inhibitory action suggests a potential therapeutic role for this compound in inflammatory and autoimmune diseases by preventing the adhesion of monocytes to endothelial cells. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to investigate its biological effects.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference.
| Property | Value | Source |
| Molecular Weight | 548.62 g/mol | [1][2] |
| Molecular Formula | C32H36O8 | [1][2] |
| CAS Number | 150033-85-5 | [1] |
| Purity | ≥98% (typically) | Commercially Available |
| Appearance | White to off-white powder | Commercially Available |
| Solubility | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [4] |
| IC50 (PANC-1) | > 10 µM | [1] |
| IC50 (SK-BR-3) | > 10 µM | [1] |
| IC50 (SMMC-7721) | > 10 µM | [1] |
| MIC (HL-60) | 0.9 µM (inhibition of PMA-induced homotypic aggregation) | [4] |
Proposed Mechanism of Action: Inhibition of TNF-α-Induced Adhesion Molecule Expression
This compound is reported to inhibit the expression of ICAM-1, VCAM-1, and E-selectin on human umbilical vein endothelial cells (HUVECs) stimulated with TNF-α. The expression of these adhesion molecules is a critical step in the inflammatory cascade, facilitating the recruitment and adhesion of leukocytes to the endothelium. The promoter regions of the genes encoding these adhesion molecules contain binding sites for the transcription factor nuclear factor-kappa B (NF-κB). TNF-α is a potent activator of the canonical NF-κB signaling pathway. Therefore, it is proposed that this compound exerts its inhibitory effect by interfering with the NF-κB signaling cascade.
Experimental Protocols
The following protocols provide a framework for preparing this compound and conducting cell-based assays to evaluate its activity.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 548.62 g/mol * Volume (L) For example, for 1 mL (0.001 L) of a 10 mM stock solution, you would need 5.49 mg of this compound.
-
Dissolution: Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
General Cell Culture and Treatment Protocol
This protocol describes the general steps for treating adherent cells with this compound. Specific cell lines may require modifications to the culture conditions.
Materials:
-
Adherent cell line of interest (e.g., HUVECs)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
TNF-α (or other stimulus)
Procedure:
-
Cell Seeding: Culture the cells in a suitable vessel until they reach the desired confluency (typically 70-80%).
-
Pre-treatment (optional): Remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound. To prepare the working solution, dilute the stock solution in fresh culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, perform a 1:1000 dilution. Also, include a vehicle control (medium with an equivalent concentration of DMSO). Incubate the cells for a predetermined period (e.g., 1-2 hours).
-
Stimulation: After the pre-treatment period, add the stimulus (e.g., TNF-α) to the wells at the desired final concentration.
-
Incubation: Incubate the cells for the required duration to observe the desired biological effect (e.g., 4-24 hours for adhesion molecule expression).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as flow cytometry, western blotting, or quantitative PCR, to assess the expression of target proteins or genes.
Cytotoxicity Assay Protocol (MTT Assay)
It is crucial to determine the cytotoxic potential of this compound on the specific cell line being used. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of this compound to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on TNF-α-induced responses in cell culture.
Conclusion
These application notes provide a comprehensive guide for researchers utilizing this compound in cell culture experiments. By following these protocols, investigators can effectively prepare and apply this compound to study its biological activities and potential therapeutic applications, particularly in the context of inflammation. Adherence to good cell culture practices and appropriate controls is essential for obtaining reliable and reproducible results.
References
- 1. Selective inhibition of E-selectin, vascular cell adhesion molecule-1, and intercellular adhesion molecule-1 expression by inhibitors of I kappa B-alpha phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Evaluation of TNF-α Inhibitors
Disclaimer: Initial searches for "Cycloshizukaol A" did not yield specific data regarding its activity as a Tumor Necrosis Factor-alpha (TNF-α) inhibitor. The following application notes and protocols are therefore provided as a general guide for the screening and characterization of potential TNF-α inhibitors, intended for researchers, scientists, and drug development professionals.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in the pathogenesis of a wide range of inflammatory and autoimmune diseases.[1] Its dysregulation is associated with conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[2] Consequently, the inhibition of TNF-α is a major therapeutic target for the development of new anti-inflammatory drugs.[1] TNF-α exerts its biological effects by binding to its receptors, TNFR1 and TNFR2, which triggers downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] These pathways lead to the transcription of various pro-inflammatory genes.[5] This document provides a comprehensive overview of the methodologies used to identify and characterize novel TNF-α inhibitors.
Data Presentation: Inhibitory Activity of Known TNF-α Inhibitors
The following table summarizes the inhibitory activities of several known small molecule inhibitors of TNF-α, providing a reference for the expected potency of novel compounds.
| Compound/Molecule | Type | Assay | Parameter | Value |
| Compound 1 | Benzophenone Derivative | TNF-α Inhibition Assay (LPS-stimulated THP-1 cells) | IC₅₀ | 32.5 ± 4.5 µM[1] |
| Compound 2 | Thiourea Derivative | TNF-α Inhibition Assay (LPS-stimulated THP-1 cells) | IC₅₀ | 6.5 ± 0.8 µM[1] |
| Compound 3 | Thiourea Derivative | TNF-α Inhibition Assay (LPS-stimulated THP-1 cells) | IC₅₀ | 27.4 ± 1.7 µM[1] |
| Compound 5 | Flurbiprofen Derivative | TNF-α Inhibition Assay (LPS-stimulated THP-1 cells) | IC₅₀ | 117.7 ± 1.1 µM[1] |
| Sennoside B | Natural Product | TNF-α induced HeLa cell toxicity assay | IC₅₀ | 0.32 µM[2] |
| SPD-304 | Synthetic Inhibitor | TNF-α induced HeLa cell toxicity assay | IC₅₀ | ~1.82 µM (calculated from 5.7-fold less potency than Sennoside B)[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in TNF-α action and a typical workflow for the screening and characterization of TNF-α inhibitors.
Caption: TNF-α Signaling Pathway.
Caption: Experimental workflow for TNF-α inhibitor screening.
Caption: Logical relationship of TNF-α inhibition.
Experimental Protocols
Herein are detailed protocols for key experiments in the characterization of TNF-α inhibitors.
Protocol 1: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages
This protocol describes a cell-based assay to screen for compounds that inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages.[6][7][8]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well in 100 µL of DMEM with 10% FBS.[6] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: The next day, prepare serial dilutions of the test compounds in DMEM. Remove the old medium from the cells and add 100 µL of media containing the test compounds at the desired concentrations. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a 2X solution of LPS in DMEM (e.g., 200 ng/mL for a final concentration of 100 ng/mL). Add 100 µL of the LPS solution to each well (except for the negative control wells).[6]
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.[9][10][11]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% FBS
-
TNF-α (as a stimulant, e.g., 10-20 ng/mL)[9]
-
Test compounds
-
96-well white, clear-bottom plates
-
Passive Lysis Buffer
-
Luciferase Assay System (e.g., Dual-Glo®)
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulation: Add TNF-α to the appropriate wells to stimulate NF-κB activation.[9] Incubate for 6-8 hours.
-
Cell Lysis: Remove the medium, wash the cells with PBS, and add 20-50 µL of Passive Lysis Buffer to each well.[9]
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's protocol.[10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activation for each compound concentration relative to the TNF-α-stimulated control.
Protocol 3: Western Blot for Phosphorylated MAPK (p-JNK)
This protocol is for the detection of phosphorylated JNK, a key component of the MAPK signaling pathway, to assess the effect of a test compound on its activation.[12]
Materials:
-
Cell line of interest (e.g., RAW 264.7)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-JNK, anti-total JNK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound and/or stimulant (e.g., TNF-α) for the desired time. Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[12]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-JNK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washing, add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[13]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total JNK and a loading control to normalize the p-JNK signal.[13]
Protocol 4: Nitric Oxide (NO) Measurement using Griess Assay
This protocol measures the production of nitric oxide, another important inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.[14][15]
Materials:
-
Cell culture supernatants (from Protocol 1)
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well plate
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the cell culture medium.
-
Assay: In a 96-well plate, add 50 µL of cell culture supernatant or standard to each well.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent to each well.[16]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[15]
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of inhibition of NO production for each compound concentration.
Protocol 5: Cell Viability (MTT) Assay
This assay is crucial to determine if the observed inhibitory effects of a compound are due to its specific anti-inflammatory activity or simply a result of cytotoxicity.[8]
Materials:
-
Cells treated with test compounds (as in Protocol 1)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plate
Procedure:
-
Cell Treatment: Treat the cells with the test compounds at the same concentrations and for the same duration as in the primary assay.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. A significant decrease in cell viability indicates cytotoxicity.
References
- 1. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Necrosis Factor-alpha utilizes MAPK/NFκB pathways to induce cholesterol-25 hydroxylase for amplifying pro-inflammatory response via 25-hydroxycholesterol-integrin-FAK pathway | PLOS One [journals.plos.org]
- 4. TNF Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Nitric Oxide Griess Assay [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. Protocol Griess Test [protocols.io]
Application Notes and Protocols: Measuring the Effects of Cycloshizukaol A on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloshizukaol A is a sesquiterpenoid dimer isolated from plants of the Chloranthus genus, notably Chloranthus japonicus and Chloranthus serratus.[1][2] Compounds from this genus have been investigated for various therapeutic properties, including anti-inflammatory, anti-tumor, and anti-HIV effects.[2][3] Notably, extracts from Chloranthus japonicus have been shown to promote adipocyte differentiation by modulating the Wnt/β-catenin signaling pathway.[3][4] This has led to increased interest in the specific bioactive compounds from this plant, including this compound, and their potential to modulate gene expression for therapeutic benefit.
These application notes provide a comprehensive overview of the methodologies to investigate the effects of this compound on gene expression. The protocols outlined below describe the treatment of a human colorectal cancer cell line (HT-29) with this compound, followed by analysis of gene expression changes using quantitative real-time PCR (qPCR) and RNA sequencing (RNA-Seq). A hypothetical signaling pathway affected by this compound is also presented.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from experiments investigating the effects of this compound on gene expression in HT-29 cells.
Table 1: Dose-Response Effect of this compound on the Viability of HT-29 Cells
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 98.2 | 5.1 |
| 5 | 95.6 | 4.8 |
| 10 | 85.3 | 6.2 |
| 25 | 60.1 | 7.3 |
| 50 | 42.5 | 5.9 |
Table 2: Relative Gene Expression Changes of Wnt/β-catenin Pathway Target Genes in HT-29 Cells Treated with 25 µM this compound for 24 hours (qPCR)
| Gene | Fold Change | p-value |
| CCND1 (Cyclin D1) | -2.5 | <0.01 |
| MYC | -3.1 | <0.01 |
| AXIN2 | 4.2 | <0.001 |
| LEF1 | -2.8 | <0.01 |
Table 3: Top 5 Differentially Upregulated and Downregulated Genes in HT-29 Cells Treated with 25 µM this compound for 24 hours (RNA-Seq)
| Gene | Log2 Fold Change | p-adj |
| Upregulated | ||
| DKK1 | 5.8 | <0.0001 |
| AXIN2 | 4.5 | <0.0001 |
| NKD1 | 3.9 | <0.0001 |
| APCDD1 | 3.5 | <0.001 |
| SFRP1 | 3.2 | <0.001 |
| Downregulated | ||
| MYC | -3.5 | <0.0001 |
| CCND1 | -2.9 | <0.0001 |
| LEF1 | -3.1 | <0.0001 |
| TDGF1 | -2.7 | <0.001 |
| LGR5 | -2.5 | <0.001 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human colorectal cancer cell line HT-29.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Further dilute in culture medium to achieve final desired concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Treatment: Seed HT-29 cells in appropriate culture vessels. Once cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (0.1% DMSO). Incubate for the desired time period (e.g., 24 hours).
RNA Isolation
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from a commercial RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis or a bioanalyzer.
Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based qPCR master mix, cDNA template, and gene-specific primers.
-
Primer Sequences (Hypothetical):
-
CCND1 Fwd: 5'-GCTGCGAAGTGGAAACCATC-3'
-
CCND1 Rev: 5'-CCTCCTTCTGCACACATTTGAA-3'
-
MYC Fwd: 5'-GTCAAGAGGCGAACACACAAC-3'
-
MYC Rev: 5'-TTGGACGGACAGGATGTATGC-3'
-
AXIN2 Fwd: 5'-CTCCCCACCTTGAATGAAGA-3'
-
AXIN2 Rev: 5'-TGGCTGGTGCAAAGACATAG-3'
-
GAPDH (housekeeping) Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH (housekeeping) Rev: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Thermal Cycling: Perform qPCR using a real-time PCR detection system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene (GAPDH) and comparing to the vehicle-treated control.
RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA (RIN > 8.0) using a commercial library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves mRNA purification, fragmentation, reverse transcription, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Perform differential gene expression analysis between this compound-treated and vehicle control samples using packages like DESeq2 or edgeR in R.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis to identify biological pathways enriched in the differentially expressed genes.
-
Visualizations
Caption: Experimental workflow for analyzing the effects of this compound on gene expression.
Caption: Hypothetical signaling pathway of this compound in the Wnt/β-catenin pathway.
References
Application Notes and Protocols for Cycloshizukaol A: An Inhibitor of Cell Adhesion Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloshizukaol A is a naturally occurring sesquiterpenoid dimer isolated from Chloranthus japonicus. Emerging research has identified its potential as a potent inhibitor of cell adhesion processes, which are critical in various physiological and pathological phenomena, including inflammation, immune responses, and cancer metastasis. This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of this compound on cell adhesion molecules.
Cell adhesion is mediated by a family of proteins known as cell adhesion molecules (CAMs), which include selectins, integrins, and members of the immunoglobulin superfamily such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). The upregulation of these molecules on the surface of endothelial cells is a key step in the recruitment of leukocytes to sites of inflammation. This compound has been shown to inhibit the aggregation of human promyelocytic leukemia (HL-60) cells, suggesting its role in modulating cell-cell interactions.
Quantitative Data Summary
While specific IC50 values for the inhibition of individual cell adhesion molecules such as ICAM-1, VCAM-1, and E-selectin by this compound are not yet extensively documented in publicly available literature, the following data highlights its inhibitory activity in a relevant cellular model.
| Compound | Assay | Cell Line | Inducer | Inhibitory Concentration | Reference |
| This compound | Homotypic Aggregation | HL-60 | Phorbol 12-myristate-13-acetate (PMA) | MIC = 0.9 µM |
Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Based on studies of structurally related lindenane sesquiterpenoid dimers, it is postulated that this compound exerts its anti-inflammatory and cell adhesion inhibitory effects by modulating the Toll-like Receptor (TLR) signaling pathway. Specifically, it is hypothesized to interfere with the MyD88-dependent pathway, leading to the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade. NF-κB is a crucial transcription factor that governs the expression of various pro-inflammatory genes, including those encoding for cell adhesion molecules like ICAM-1, VCAM-1, and E-selectin.
Experimental Protocols
Herein, we provide detailed protocols for assays relevant to the investigation of this compound's inhibitory effects on cell adhesion.
Protocol 1: PMA-Induced Homotypic Aggregation of HL-60 Cells
This assay is used to assess the effect of this compound on the aggregation of HL-60 cells, a model for leukocyte aggregation.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Phorbol 12-myristate-13-acetate (PMA)
-
This compound
-
Phosphate-buffered saline (PBS)
-
96-well microplate
-
Incubator (37°C, 5% CO2)
-
Microplate reader or microscope
Procedure:
-
Cell Culture: Culture HL-60 cells in RPMI-1640 medium at a density of 2 x 10^5 to 1 x 10^6 cells/mL.
-
Cell Preparation: Centrifuge the cells at 200 x g for 5 minutes and resuspend in fresh, serum-free RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Compound Treatment:
-
Add 100 µL of the HL-60 cell suspension to each well of a 96-well plate.
-
Add desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Induction of Aggregation:
-
Add PMA to a final concentration of 100 ng/mL to induce cell aggregation.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Aggregation:
-
Microscopic Examination: Observe the degree of cell aggregation in each well using an inverted microscope. Capture images for documentation.
-
Spectrophotometric Measurement: Gently agitate the plate and measure the absorbance at 600 nm. A decrease in absorbance indicates an increase in cell aggregation. The percentage of inhibition can be calculated relative to the PMA-treated control.
-
Protocol 2: Leukocyte-Endothelial Cell Adhesion Assay
This assay quantifies the adhesion of leukocytes (e.g., HL-60 or primary leukocytes) to a monolayer of endothelial cells (e.g., HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
HL-60 cells or other leukocytes
-
RPMI-1640 medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Calcein-AM (fluorescent dye)
-
PBS
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Endothelial Cell Monolayer:
-
Seed HUVECs into a 96-well black, clear-bottom plate and grow to confluence.
-
-
Activation of Endothelial Cells:
-
Treat the confluent HUVEC monolayer with TNF-α (e.g., 10 ng/mL) in the presence or absence of various concentrations of this compound for 4-6 hours to induce the expression of adhesion molecules.
-
-
Leukocyte Labeling:
-
Incubate HL-60 cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess dye and resuspend in RPMI-1640.
-
-
Adhesion Assay:
-
Remove the activation medium from the HUVEC monolayer and wash gently with PBS.
-
Add the Calcein-AM labeled leukocytes to the HUVEC monolayer.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing and Quantification:
-
Gently wash the wells with PBS to remove non-adherent cells. Repeat this step 2-3 times.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation/Emission: ~485/520 nm).
-
The percentage of inhibition of adhesion can be calculated by comparing the fluorescence of this compound-treated wells to the TNF-α-stimulated control wells.
-
Protocol 3: Western Blot Analysis of NF-κB Activation
This protocol is to determine if this compound inhibits the activation of the NF-κB pathway by assessing the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
TNF-α
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture HUVECs to near confluence in 6-well plates.
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
For total cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a commercial kit following the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and compare the nuclear and cytoplasmic levels of p65.
-
Protocol 4: Real-Time PCR (RT-PCR) for Adhesion Molecule mRNA Expression
This protocol measures the effect of this compound on the mRNA expression levels of ICAM-1, VCAM-1, and E-selectin in endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
TNF-α
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for ICAM-1, VCAM-1, E-selectin, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment:
-
Culture HUVECs in 6-well plates and treat with this compound and/or TNF-α as described in the Western blot protocol (treatment time for mRNA analysis is typically 2-4 hours).
-
-
RNA Extraction:
-
Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
-
Real-Time PCR:
-
Set up the real-time PCR reactions using SYBR Green or TaqMan master mix, cDNA, and specific primers for the target genes and the housekeeping gene.
-
Run the PCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Analyze the amplification data and calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene.
-
Visualizations
Signaling Pathway
Caption: Postulated signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow.
Application Notes and Protocols for In Vivo Studies of Cycloshizukaol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloshizukaol A is a naturally occurring dimeric sesquiterpenoid isolated from Chloranthus serratus. Preliminary in vitro studies have indicated its potential as an anti-inflammatory agent. Specifically, this compound has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells, thereby preventing the adhesion of monocytes, a critical step in the inflammatory cascade. These findings warrant further investigation through well-designed in vivo studies to evaluate its efficacy and safety profile.
These application notes provide detailed protocols for preclinical in vivo evaluation of this compound, focusing on its anti-inflammatory properties. The proposed studies are based on established and validated animal models and are intended to serve as a comprehensive guide for researchers.
Proposed Mechanism of Action: Inhibition of Leukocyte Adhesion
In vitro evidence suggests that this compound exerts its anti-inflammatory effects by downregulating the expression of ICAM-1 on vascular endothelial cells. Inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the upregulation of adhesion molecules like ICAM-1.[1][2] This increased expression facilitates the adhesion and subsequent transmigration of leukocytes from the bloodstream into inflamed tissues. By inhibiting ICAM-1 expression, this compound is hypothesized to disrupt this crucial step in leukocyte recruitment, thereby reducing the inflammatory response.
Caption: Proposed signaling pathway for this compound's anti-inflammatory action.
Efficacy Study: Acute Inflammation Model
The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the efficacy of novel anti-inflammatory compounds in acute inflammation.[3][4][5]
Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: To assess the dose-dependent effect of this compound on acute inflammation.
-
Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Housing: Animals should be housed in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Experimental Groups (n=6-8 per group):
-
Group I (Vehicle Control): 0.5% Carboxymethylcellulose (CMC) in saline, administered orally (p.o.).
-
Group II (Negative Control): 0.5% CMC (p.o.) + Carrageenan.
-
Group III (Positive Control): Indomethacin (10 mg/kg, p.o.) + Carrageenan.
-
Group IV-VI (Test Groups): this compound (e.g., 10, 30, 100 mg/kg, p.o.) + Carrageenan.
-
-
Procedure:
-
Administer the respective treatments (Vehicle, Indomethacin, or this compound) orally.
-
After 60 minutes, inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.[6]
-
Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[6]
-
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the negative control group.
-
At the end of the experiment, euthanize the animals and collect paw tissue for histological analysis (to assess immune cell infiltration) and measurement of inflammatory mediators (e.g., TNF-α, IL-6) via ELISA.
-
Hypothetical Data Presentation
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.05 ± 0.01 | - |
| Negative Control | - | 0.78 ± 0.06 | 0% |
| Positive Control | 10 | 0.35 ± 0.04 | 55.1% |
| This compound | 10 | 0.62 ± 0.05 | 20.5% |
| This compound | 30 | 0.48 ± 0.04 | 38.5% |
| This compound | 100 | 0.39 ± 0.03 | 50.0% |
Efficacy Study: Chronic Inflammation Model
The Collagen-Induced Arthritis (CIA) model in mice is considered the gold standard for preclinical evaluation of therapeutics for rheumatoid arthritis, a chronic inflammatory disease.[7][8][9] This model shares many pathological and immunological features with the human disease.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the therapeutic potential of this compound in a chronic inflammatory setting.
-
Animal Model: DBA/1 mice, 8-10 weeks old.[7]
-
Induction of Arthritis:
-
Experimental Groups (n=8-10 per group):
-
Group I (Normal Control): No immunization.
-
Group II (CIA Vehicle Control): CIA mice treated with vehicle (e.g., 0.5% CMC, p.o.).
-
Group III (CIA Positive Control): CIA mice treated with Methotrexate (1 mg/kg, intraperitoneally, 3 times/week).
-
Group IV-V (CIA Test Groups): CIA mice treated with this compound (e.g., 30 and 100 mg/kg, p.o., daily).
-
-
Treatment and Monitoring:
-
Begin treatment on day 21 (prophylactic) or upon the onset of clinical signs of arthritis (therapeutic).[9]
-
Monitor animals daily for signs of arthritis and score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling with joint rigidity, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Measure body weight and paw thickness regularly.
-
-
Endpoint Analysis (Day 42):
-
Histopathology: Collect hind paws for histological assessment of synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Serology: Collect blood to measure serum levels of anti-collagen antibodies and inflammatory cytokines (TNF-α, IL-1β, IL-6).
-
Gene Expression: Analyze the expression of ICAM-1 and other inflammatory markers in joint tissues via qPCR.
-
References
- 1. Tumor necrosis factor alpha regulates in vivo intrapulmonary expression of ICAM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. inotiv.com [inotiv.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
Troubleshooting & Optimization
Cycloshizukaol A stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and storage of Cycloshizukaol A. Due to the limited availability of public stability data for this specific compound, this resource offers a comprehensive framework for researchers to establish appropriate storage conditions and troubleshoot stability-related issues during their experiments. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols and data presentation templates.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Q2: How should I store solutions of this compound?
The stability of this compound in solution is expected to be lower than in its solid state and is highly dependent on the solvent, concentration, pH, and temperature. For short-term storage (less than 24 hours), it is advisable to keep solutions at 2-8°C and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended. However, it is crucial to perform a freeze-thaw stability study to ensure the compound does not degrade during this process.
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
Inconsistent results are a common indicator of compound instability.[1] Degradation of this compound can lead to a decrease in its effective concentration, resulting in variable biological activity or analytical readings. It is crucial to evaluate the stability of the compound under your specific experimental conditions.
Q4: I suspect my this compound sample has degraded. How can I confirm this?
The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of a potentially degraded sample to that of a fresh, properly stored sample, you can identify the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter related to the stability of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly rapid degradation of the active compound in an assay. | The compound may be unstable under the assay conditions (e.g., pH, temperature, aqueous buffer).[1] | 1. Review the assay protocol and identify potential stressors. 2. Perform a short-term stability test of this compound in the assay buffer. 3. If unstable, consider modifying the assay conditions (e.g., shorter incubation time, use of a co-solvent). |
| Variability in analytical results (e.g., HPLC peak area) between injections. | The compound may be degrading in the autosampler. | 1. Check the temperature of the autosampler tray; cool if possible. 2. Reduce the time samples spend in the autosampler before injection. 3. Prepare fresh dilutions more frequently. |
| Changes in the physical appearance of the solid compound (e.g., color change, clumping). | This may indicate degradation or absorption of moisture. | 1. Discard the sample if significant changes are observed. 2. Review storage conditions to ensure they are adequate (see Table 1). 3. For hygroscopic compounds, store in a desiccator. |
| Precipitation of the compound from solution upon storage. | The compound may have poor solubility or be degrading to a less soluble product. | 1. Visually inspect for precipitation before use. 2. If precipitation is observed, try gentle warming or sonication to redissolve. If this fails, the solution should be discarded. 3. Consider using a different solvent or a lower concentration for storage. |
Stability and Storage Data
As specific quantitative stability data for this compound is not publicly available, the following table provides recommended storage conditions based on general principles for natural products.[2][3][4] Researchers are strongly encouraged to generate their own stability data using the protocols provided below.
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Humidity | Light | Duration |
| Solid (Powder) | Long-term | -20°C or -80°C | Controlled (Desiccator) | Protected from light | > 6 months |
| Short-term | 2-8°C | Controlled (Desiccator) | Protected from light | < 6 months | |
| Solution in Organic Solvent (e.g., DMSO, Ethanol) | Long-term | -20°C or -80°C (Aliquot) | N/A | Protected from light | < 3 months |
| Short-term | 2-8°C | N/A | Protected from light | < 24 hours |
Experimental Protocols
To ensure the reliability of experimental results, it is essential to determine the stability of this compound under your specific laboratory conditions. The following are detailed methodologies for key experiments.
Protocol 1: Forced Degradation Study
A forced degradation study is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][6][7][8][9]
Objective: To assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 60°C for 24 hours. Dissolve the stressed solid in the initial solvent to the stock concentration.
-
Photolytic Degradation: Expose a known amount of solid this compound and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Neutralization and Dilution: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification.[10][11][12][13]
Objective: To develop an HPLC method capable of resolving this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV/Vis or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Development:
-
Start with a gradient elution using a mobile phase of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid or trifluoroacetic acid.
-
A typical starting gradient could be: 5% B to 95% B over 30 minutes.
-
Inject the mixture of stressed samples from the forced degradation study.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.
Method Validation (Abbreviated):
-
Specificity: The method must be able to resolve the main peak from all degradation peaks. Peak purity analysis using a PDA detector is recommended.
-
Linearity: Establish a linear relationship between peak area and concentration over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Logical relationship of factors affecting this compound stability and control strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. true-glue.com [true-glue.com]
- 3. astrochemical.com [astrochemical.com]
- 4. help.selfnamed.com [help.selfnamed.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biopharminternational.com [biopharminternational.com]
- 7. sgs.com [sgs.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpp.com [ijrpp.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. tnsroindia.org.in [tnsroindia.org.in]
Technical Support Center: Optimizing Cycloshizukaol A Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Cycloshizukaol A for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a symmetrical cyclic lindenane sesquiterpene dimer isolated from the root of Chloranthus serratus.[1] While direct studies on this compound are limited, the lindenane sesquiterpene dimer class of compounds, primarily found in Chloranthus species, is known for a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[2][3]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
Based on studies of related lindenane sesquiterpene dimers, a starting concentration range of 1 µM to 20 µM is recommended for initial dose-response experiments.[4][5][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint, as cytotoxicity has been observed to be greater than 10 μM in some cell lines.
Q3: What solvent should I use to prepare a stock solution of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, and ethyl acetate.[7] For cell culture experiments, preparing a concentrated stock solution in DMSO is a common practice. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How should I store this compound stock solutions?
Stock solutions of this compound should be stored at -20°C or -80°C to maintain stability.[8] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[8]
Q5: What are the potential signaling pathways affected by this compound?
Based on research on other lindenane sesquiterpene dimers, this compound may modulate inflammatory and cell survival pathways. These include the NF-κB signaling pathway , MAPK signaling pathways (JNK, p38) , and the NLRP3 inflammasome pathway .[2][4][9] It is important to experimentally verify the effect of this compound on these pathways in your specific model system.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound | The concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM), while monitoring for cytotoxicity. |
| The incubation time is too short. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. | |
| The compound has degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots.[8] | |
| High cell death even at low concentrations | The cell line is particularly sensitive to this compound. | Perform a cytotoxicity assay (e.g., MTT, LDH) with a lower concentration range (e.g., 0.1 µM to 10 µM) to determine the IC50 value. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). Include a vehicle control (medium with the same solvent concentration) in your experiments. | |
| Inconsistent results between experiments | Variability in cell seeding density or passage number. | Use cells of a consistent passage number and ensure a uniform cell seeding density across all wells and experiments. |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound from the stock solution for each experiment. Consider the potential for degradation in aqueous media over long incubation periods. | |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its solubility in the medium. | Visually inspect the medium for any precipitate after adding this compound. If precipitation occurs, try preparing the dilutions in pre-warmed medium and vortexing gently. Consider using a lower starting concentration. |
Data Presentation
Table 1: Reported In Vitro Bioactivities of Lindenane Sesquiterpene Dimers (as a reference for this compound)
| Compound Class | Biological Activity | Cell Line | IC50 / Effective Concentration | Reference |
| Lindenane Sesquiterpene Dimers | NLRP3 Inflammasome Inhibition | J774A.1 | 2.99 - 8.73 µM | [4] |
| Lindenane Sesquiterpene Dimers | IL-1β Production Inhibition | THP-1 | 1 - 15 µM | [5] |
| Lindenane Sesquiterpene Dimers | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 3.18 - 11.46 µM | [6] |
| Chlorahololide D (Lindenane Dimer) | Apoptosis Induction | MCF-7 | Not specified | [10] |
| This compound | Cytotoxicity | HL60, PANC-1, SK-BR-3, SMMC-7721 | > 10 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a specific cell line and identify a suitable concentration range for further experiments.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Analysis of Protein Expression by Western Blot
This protocol describes how to assess the effect of this compound on the expression or phosphorylation of target proteins in a signaling pathway (e.g., p-p65, p-JNK).
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (based on the MTT assay results) for the determined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lindenane sesquiterpenoid dimers with NLRP3 inflammasome inhibitory activities from Chloranthus holostegius var. shimianensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS:150033-85-5 | Manufacturer ChemFaces [chemfaces.com]
- 8. This compound | CAS 150033-85-5 | ScreenLib [screenlib.com]
- 9. Lindenane-Type Sesquiterpene Dimers Mitigate Lipopolysaccharide-Induced Inflammation by Inhibiting Toll-Like Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cycloshizukaol A Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Cycloshizukaol A.
Troubleshooting Guide: Common Solubility Issues
Q1: I've tried dissolving this compound in aqueous buffers (e.g., PBS), but it won't go into solution. What should I do?
A1: This is a common issue as this compound is a hydrophobic natural product with poor water solubility. Direct dissolution in aqueous media is often unsuccessful.
Initial Steps:
-
Use an appropriate organic solvent first. this compound is reported to be soluble in solvents like Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] Prepare a concentrated stock solution in 100% DMSO.
-
Serial Dilution: Once you have a stock solution, you can perform serial dilutions into your aqueous experimental medium. However, be aware that the compound may precipitate at higher concentrations as the percentage of the organic solvent decreases.
Troubleshooting Precipitation During Dilution:
-
Vortexing: Ensure vigorous mixing during dilution.
-
Sonication: A brief sonication of the final diluted solution can sometimes help re-dissolve fine precipitates.
-
Lower the Final Concentration: Your target concentration might be above the solubility limit in the final aqueous buffer. Try working with a lower concentration range.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, a higher final concentration of the organic solvent (e.g., 0.5% or 1% DMSO instead of 0.1%) can maintain solubility. Always run a vehicle control with the same final solvent concentration.
Q2: My compound precipitates out of solution during my cell-based assay. How can I prevent this?
A2: Precipitation during an experiment can lead to inconsistent and unreliable results. This often happens when a stock solution in an organic solvent is diluted into an aqueous cell culture medium.
Strategies to Prevent Precipitation in Assays:
-
Inclusion of a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 in the final medium can help maintain the solubility of hydrophobic compounds. A concentration range of 0.1% to 0.5% is a typical starting point, but this must be tested for cell toxicity.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used. You would typically prepare the complex before adding it to the cell culture medium.
-
Use of a Co-solvent System: A mixture of a water-miscible organic solvent (like DMSO or ethanol) and water can increase solubility.[3][4] However, the final concentration of the organic solvent should be kept low (typically <1%) to avoid cellular toxicity.[4]
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: What are the most common techniques to enhance the solubility of compounds like this compound?
A2: A variety of techniques can be employed to improve the solubility of hydrophobic drugs. These can be broadly categorized into physical and chemical modifications.[3][4]
Summary of Solubility Enhancement Techniques
| Technique Category | Method | Principle | Considerations |
| Physical Modification | Particle Size Reduction (Micronization/Nanosuspension) | Increases the surface area-to-volume ratio, which can improve the dissolution rate.[6][7][8] | Does not change the equilibrium solubility.[8] Requires specialized equipment. |
| Solid Dispersion | The drug is dispersed in a solid carrier matrix at the molecular level, increasing the surface area and dissolution rate.[6][9] | The physical stability of the amorphous state can be a concern. | |
| Complexation | Inclusion complexes (e.g., with cyclodextrins) encapsulate the hydrophobic drug, increasing its apparent water solubility.[2][9] | The complex size may affect permeability. Stoichiometry of drug to complexing agent is important. | |
| Chemical Modification | Co-solvency | Using a mixture of water and a water-miscible organic solvent (co-solvent) to increase solubility.[3][4][8] | Potential for drug precipitation upon dilution.[4] The toxicity of the co-solvent must be considered. |
| pH Adjustment | For ionizable drugs, adjusting the pH of the solution can increase solubility. | This compound is not expected to have readily ionizable groups, so this method may have limited applicability. | |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their solubility in aqueous solutions.[9] | The concentration must be above the critical micelle concentration (CMC). Potential for cellular toxicity. |
Q3: How can I determine the solubility of this compound in my specific buffer or medium?
A3: The shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[10] A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: Are there any potential signaling pathways that this compound might affect, which could be relevant to my experiments?
A4: While a specific signaling pathway for this compound has not been fully elucidated, some evidence suggests it may interfere with inflammatory processes. It has been shown to prevent monocyte adhesion to HUVEC cells by inhibiting the expression of cell adhesion molecules stimulated by TNF-alpha.[1][11] This suggests a potential interaction with the NF-κB or other inflammatory signaling pathways.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes (1.5 mL)
-
Orbital shaker or rotator
-
Microcentrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated analytical balance
Methodology:
-
Preparation: Add an excess amount of solid this compound to a microcentrifuge tube. An amount that is visibly in excess of what might dissolve is required to ensure a saturated solution.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the aqueous buffer to the tube.
-
Equilibration: Seal the tube and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the tube at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with the mobile phase used for HPLC analysis to a concentration that falls within the linear range of your calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of the compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visualizations
Caption: Workflow for troubleshooting this compound solubility issues.
References
- 1. This compound | CAS:150033-85-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. wjbphs.com [wjbphs.com]
- 4. ijpbr.in [ijpbr.in]
- 5. medchemexpress.com [medchemexpress.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. japer.in [japer.in]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. This compound | CAS 150033-85-5 | ScreenLib [screenlib.com]
Preventing degradation of Cycloshizukaol A in solution
Welcome to the Technical Support Center for Cycloshizukaol A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial to maintain the stability of this compound. For the solid, powdered form, storage at 2-8°C is recommended for up to 24 months. Once in solution, it is advised to prepare aliquots in tightly sealed vials and store them at -20°C. It is best practice to prepare and use solutions on the same day whenever possible.
Q2: Which solvents are suitable for dissolving this compound?
A2: this compound is soluble in a variety of organic solvents. These include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The choice of solvent will depend on the specific requirements of your experiment.
Q3: What are the primary factors that can cause the degradation of this compound in solution?
A3: Based on the chemical structure of this compound, a lindenane sesquiterpenoid dimer with two ester groups, the primary factors likely to cause degradation are:
-
pH: Solutions that are too acidic or too alkaline can catalyze the hydrolysis of the ester linkages.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to UV light can potentially induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the modification of the molecular structure.
Q4: How can I monitor the stability of my this compound solution?
A4: The most effective way to monitor the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These techniques can separate the intact this compound from any potential degradation products, allowing for quantification of its purity over time.
Troubleshooting Guides
Issue 1: Loss of biological activity or inconsistent experimental results.
This may be an indication that your this compound has degraded.
-
Potential Cause: Improper storage of the stock solution.
-
Solution: Ensure that stock solutions are stored at -20°C in tightly sealed vials and that they are not subjected to frequent freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment.
-
-
Potential Cause: Degradation due to experimental conditions.
-
Solution: Evaluate the pH and temperature of your experimental buffers and media. If possible, maintain a neutral or slightly acidic pH and avoid high temperatures.
-
Issue 2: Appearance of unknown peaks in HPLC/UPLC analysis.
The presence of new peaks in your chromatogram suggests the formation of degradation products.
-
Potential Degradation Pathway: Hydrolysis
-
Explanation: The two methyl ester groups on this compound are susceptible to hydrolysis, especially under acidic or basic conditions. This would result in the formation of the corresponding carboxylic acids.
-
Preventative Measures:
-
Maintain the pH of your solution within a stable range, preferably between 5 and 7.
-
Use freshly prepared buffers and solutions.
-
Avoid prolonged exposure to strong acids or bases.
-
-
-
Potential Degradation Pathway: Oxidation
-
Explanation: The complex polycyclic structure of this compound may be susceptible to oxidation, leading to the introduction of new functional groups such as hydroxyls or ketones.
-
Preventative Measures:
-
Degas your solvents to remove dissolved oxygen.
-
Consider adding an antioxidant to your solution if compatible with your experimental design.
-
Store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Potential Degradation Pathway: Photodegradation
-
Explanation: Exposure to light, particularly UV light, can provide the energy for photochemical reactions that may alter the structure of the molecule.
-
Preventative Measures:
-
Protect your solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.
-
Minimize the exposure of your samples to ambient light during experimental procedures.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container Recommendation |
| Solid (Powder) | 2-8°C | Up to 24 months | Tightly sealed vial |
| Solution | -20°C | Short-term | Tightly sealed aliquots |
Table 2: Summary of Potential Degradation Pathways and Preventative Measures
| Degradation Pathway | Triggering Factors | Potential Degradation Products | Preventative Measures |
| Hydrolysis | Acidic or alkaline pH | Carboxylic acid derivatives | Maintain pH between 5 and 7; use fresh buffers. |
| Oxidation | Oxygen, oxidizing agents | Hydroxylated or carbonylated derivatives | Degas solvents; store under inert atmosphere; consider antioxidants. |
| Photodegradation | Light exposure (UV) | Isomers or fragmented products | Use amber vials or foil wrapping; minimize light exposure during handling. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish its degradation pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks that appear.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general guideline for developing an HPLC method to monitor the stability of this compound. Method optimization will be required.
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 200-250 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound degradation.
Cycloshizukaol A Purity Confirmation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of a Cycloshizukaol A sample.
Frequently Asked Questions (FAQs)
Q1: What is the first analytical step I should take to get a preliminary assessment of my this compound sample's purity?
A preliminary purity assessment can be efficiently performed using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This technique provides a rapid determination of the number of components in your sample and an approximate percentage of purity based on the peak area. A single, sharp peak at the expected retention time is a good indicator of high purity.
Q2: My HPLC chromatogram shows multiple peaks. What does this indicate?
The presence of multiple peaks suggests that your sample contains impurities. These could be structurally related compounds, residual solvents from purification, or degradation products. The peak area percentage of the main peak corresponding to this compound will give you a quantitative estimate of its purity. Further investigation using mass spectrometry and NMR is necessary to identify these impurities.
Q3: The purity calculated by HPLC (Area %) is over 99%, is this sufficient to confirm the sample's purity?
While a high percentage purity from HPLC is a positive sign, it is not conclusive. Some impurities may co-elute with the main peak or may not be detectable by a UV detector. Therefore, it is crucial to employ orthogonal analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm the purity and structure of your sample.
Q4: I have acquired ¹H and ¹³C NMR spectra. What should I be looking for to confirm purity?
To confirm the purity via NMR, you should compare the acquired spectra with reference data for this compound. The absence of significant unassigned signals in both the ¹H and ¹³C NMR spectra is a strong indicator of high purity. The presence of minor peaks may suggest impurities, and their integration relative to the main compound's signals can be used for a rough quantification.
Q5: My High-Resolution Mass Spectrometry (HR-MS) data shows an m/z value that matches the theoretical exact mass of this compound. Does this confirm its identity and purity?
Observing the correct molecular ion in HR-MS is a critical step in confirming the identity of this compound. However, it does not on its own confirm purity, as impurities with different molecular weights might not be ionized or detected under the same conditions. It is a powerful tool for confirming the molecular formula but should be used in conjunction with chromatographic and NMR techniques for a comprehensive purity assessment.
Experimental Workflow for Purity Confirmation
A systematic approach is essential for accurately determining the purity of a this compound sample. The following workflow outlines the recommended sequence of analytical techniques.
Common pitfalls in the synthesis of lindenane dimers
Welcome to the technical support center for the synthesis of lindenane dimers. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these structurally intricate molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the total synthesis of lindenane sesquiterpenoid dimers?
The synthesis of lindenane dimers is a considerable challenge due to their complex, sterically congested polycyclic structures with multiple stereogenic centers.[1][2][3] Key difficulties include the instability of monomeric precursors, controlling the stereoselectivity of the crucial cycloaddition reactions, and preventing undesirable side reactions.[4][5]
Q2: What are the common strategic approaches for constructing the dimeric core of lindenane sesquiterpenoids?
The primary strategy for synthesizing lindenane dimers involves a biomimetic [4+2] cycloaddition (Diels-Alder reaction).[3][6] This approach typically involves the in situ generation of an unstable furyl diene from a suitable precursor, which then reacts with a dienophile to form the dimeric scaffold.[1][7] Both acid-mediated and base-mediated conditions have been explored to promote this key transformation.[1][8]
Q3: Why is the in situ generation of the diene precursor often necessary?
The monomeric triene intermediates involved in the biosynthesis and biomimetic synthesis of lindenane dimers are often highly unstable and difficult to isolate and characterize.[4] Their instability can lead to isomerization or spontaneous dimerization, making their in situ generation a more effective strategy to control the desired cycloaddition reaction.[4]
Q4: What are the advantages of a base-mediated cycloaddition strategy over an acid-mediated one?
A unified, base-mediated thermal [4+2] cycloaddition strategy has been shown to be highly effective.[1] This approach often provides higher yields and tolerates a wider range of dienophiles compared to acid-mediated methods.[1][8] For instance, the synthesis of compound 48 from 25 and 47 using a base-mediated protocol resulted in a 43% yield, which was significantly better than the 16% yield obtained from the acid-mediated dimerization of 47 and 49.[1]
Troubleshooting Guide
Problem 1: Low Yield of the Desired [4+2] Cycloadduct
Possible Causes:
-
Inefficient Diene Generation: The precursor for the furyl diene may not be efficiently converting to the reactive intermediate under the reaction conditions.
-
Suboptimal Reaction Conditions: The temperature, solvent, or catalyst (acid or base) may not be optimal for the specific substrates.
-
Side Reactions: Competing side reactions, such as Cope rearrangement or undesired dimerization pathways, can consume the starting materials or intermediates.[7]
-
Decomposition of Starting Materials or Products: The complex and often sensitive nature of the molecules can lead to degradation under harsh reaction conditions.
Solutions:
-
Optimize Diene Formation:
-
For base-mediated strategies, ensure the complete conversion of the precursor. This may involve screening different bases (e.g., pyridine) and optimizing the reaction temperature.[1][7]
-
For acid-mediated strategies, carefully select the acid promoter and control its concentration to avoid degradation.
-
-
Systematic Optimization of Reaction Conditions:
-
Temperature: Screen a range of temperatures. High temperatures (e.g., 200 °C in a sealed tube) have been successful for some thermal cycloadditions, but may also promote side reactions like Cope rearrangement.[7]
-
Solvent: The choice of solvent can be critical. A solvent system that ensures the solubility of all reactants is important.[1]
-
-
Minimize Side Reactions:
Problem 2: Poor Diastereoselectivity in the Cycloaddition Step
Possible Causes:
-
Steric Hindrance: The highly congested nature of the lindenane scaffold can make it difficult to control the facial selectivity of the cycloaddition.[1]
-
Lack of Effective Stereocontrol: The chosen reaction conditions may not provide sufficient energy differentiation between the transition states leading to the different diastereomers.
Solutions:
-
Modify Substrate Structure: If possible, modifying the protecting groups or other functionalities on the diene or dienophile can influence the steric environment and favor the formation of one diastereomer.
-
Screen Catalysts and Conditions:
-
For Lewis acid-catalyzed Diels-Alder reactions, screen a variety of Lewis acids to identify one that provides better stereocontrol.
-
In base-mediated thermal cycloadditions, the choice of base and solvent can sometimes influence the diastereomeric ratio.
-
Problem 3: Formation of Unexpected Byproducts or Artifacts
Possible Causes:
-
Isomerization of Intermediates: Treatment with base can sometimes lead to irreversible isomerization of key intermediates, such as the epimerization of lindenatriene.[4]
-
Spontaneous Dimerization: Some monomeric intermediates can undergo spontaneous Diels-Alder dimerization, even during purification on thin-layer chromatography.[4]
-
Oxidation/Degradation: Peroxidized dimers can form as artifacts from the oxidation of shizukaol-type dimers, especially during storage or in solution (e.g., in CDCl3).[9][10]
Solutions:
-
Careful Handling of Intermediates: Given the instability of many monomeric precursors, it is best to use them immediately after generation without prolonged storage.[4]
-
Inert Atmosphere: Conduct reactions and purifications under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Purification Strategy: Be aware that certain purification techniques, like preparative TLC, might induce reactions.[4] Consider alternative purification methods such as flash column chromatography with deactivated silica (B1680970) gel or HPLC.
-
Artifact Identification: If unexpected products are observed after storage or analysis, consider the possibility of artifact formation. Re-analysis of a freshly prepared sample can help confirm this.[9][10]
Data Presentation
Table 1: Comparison of Yields for Acid-Mediated vs. Base-Mediated Cycloaddition
| Dimer Product | Diene Precursor | Dienophile | Reaction Condition | Yield (%) | Reference |
| 48 | 49 | 47 | Acid-mediated | 16 | [1] |
| 48 | 25 | 47 | Base-mediated (Pyridine) | 43 | [1] |
Experimental Protocols
Key Experiment: Base-Mediated Thermal [4+2] Cycloaddition for the Synthesis of Dimer 39
This protocol is based on the unified strategy for the synthesis of type 3 [4+2] lindenane dimers.[7]
Materials:
-
Diene precursor 25
-
Dienophile 36
-
Pyridine (B92270) (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Sealed tube
Procedure:
-
To a sealed tube, add diene precursor 25 (1.0 equiv), dienophile 36 (1.2 equiv), and anhydrous pyridine (2.0 equiv).
-
Add anhydrous toluene to achieve a suitable concentration.
-
Seal the tube under an inert atmosphere (e.g., Argon).
-
Heat the reaction mixture to 200 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cycloadduct 39.
Note: A Cope rearrangement byproduct (38) may also be observed.[7]
Mandatory Visualizations
Caption: Workflow for the base-mediated thermal [4+2] cycloaddition.
Caption: Troubleshooting logic for addressing low yields in dimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and bioinspired total syntheses of unprecedented sesquiterpenoid dimers unveiled bifurcating [4 + 2] cycloaddition and target differentiation of enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reanalysis of Lindenatriene, a Building Block for the Synthesis of Lindenane Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Total Synthesis of Lindenane Sesquiterpene Oligomers-College of Chemistry [chem.scu.edu.cn]
- 6. Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing pH for Enzyme Activity and Compound Stability
A Note on Cycloshizukaol A: Currently, there is limited publicly available scientific literature detailing the specific biochemical properties of this compound, including its optimal pH for activity. The following guide provides general principles and protocols applicable to the characterization of novel compounds and enzymes, which can be adapted by researchers working with this compound as they generate initial data.
This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to pH in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical factor in enzymatic assays?
A1: The pH of a solution can significantly influence enzyme activity.[1][2][3] Enzymes are proteins, and changes in pH can alter the ionization state of amino acid residues in the enzyme's active site and throughout its structure.[3][4] This can affect substrate binding, and the catalytic activity of the enzyme.[5] Every enzyme has an optimal pH at which it exhibits maximum activity.[1][2][6] Deviations from this optimum can lead to a decrease in activity and, in extreme cases, irreversible denaturation of the enzyme.[6][7]
Q2: How does pH affect the stability of a small molecule compound?
A2: The pH of a solution can impact the chemical stability of a compound by influencing its ionization state and susceptibility to degradation pathways like hydrolysis and oxidation.[4][8] For instance, molecules with ester or amide bonds may be prone to hydrolysis under acidic or basic conditions.[8] Maintaining a compound within its optimal pH range for stability is crucial for ensuring its potency and shelf-life during experiments and in pharmaceutical formulations.[8][9]
Q3: What is an "optimal pH" and how is it determined?
A3: The optimal pH is the pH value at which an enzyme displays its highest activity.[1][2] It is determined experimentally by measuring the enzyme's reaction rate across a range of pH values while keeping other factors like temperature and substrate concentration constant.[6][10] The pH value that corresponds to the peak of the resulting activity curve is the optimal pH.
Q4: How do I choose the right buffer for my experiment?
A4: When selecting a buffer, you should consider its pKa value, which should be close to the desired pH of your experiment to ensure maximum buffering capacity. It is also important to ensure that the buffer components do not interfere with the enzyme's activity or the stability of the compound being tested. It is common to use a series of different buffers to cover a wide pH range when determining an optimal pH.[11]
Troubleshooting Guide
Q1: I am not observing any enzyme activity. Could pH be the issue?
A1: Yes, an incorrect pH is a common reason for a lack of enzyme activity.
-
Verify Buffer pH: Use a calibrated pH meter to confirm that the pH of your assay buffer is correct.[12]
-
Check Optimal pH: Consult the literature for the known optimal pH of your enzyme, if available. If you are working with a novel enzyme, you may need to perform a pH optimization experiment.
-
Enzyme Stability: The enzyme may be unstable at the current pH, leading to denaturation.[13] Consider if the enzyme was stored or handled in a buffer with an inappropriate pH.
Q2: My experimental results are inconsistent. How can pH contribute to this?
A2: Inconsistent results can arise from fluctuations in pH.
-
Inadequate Buffering: If your buffer concentration is too low, the chemical reactions in your assay might alter the pH, leading to variability. Ensure your buffer has sufficient capacity for the experiment.
-
Component pH: The addition of substrate, cofactors, or the compound itself (if acidic or basic) can shift the final pH of the assay. It's good practice to check the pH after all components have been added.
Q3: My compound is precipitating in the assay buffer. What should I do?
A3: Compound solubility is often pH-dependent.
-
Check Compound pKa: The ionization state of your compound will change with pH, which can significantly affect its solubility.
-
Test a Range of pH Values: Systematically test the solubility of your compound in different buffers across a pH range to identify conditions where it remains in solution.
-
Consider a Co-solvent: If adjusting the pH is not sufficient, you may need to incorporate a small amount of a biocompatible co-solvent, but be sure to test its effect on enzyme activity in a control experiment.
Data Presentation: Determining Optimal pH
The following tables illustrate how to present data from pH optimization and stability studies.
Table 1: Hypothetical Data for Optimal pH Determination of an Enzyme
| pH | Buffer System | Enzyme Activity (units/mL) | Relative Activity (%) |
| 4.0 | Citrate (B86180) | 15 | 30 |
| 5.0 | Citrate | 35 | 70 |
| 6.0 | MES | 48 | 96 |
| 7.0 | HEPES | 50 | 100 |
| 8.0 | Tris | 42 | 84 |
| 9.0 | Glycine-NaOH | 20 | 40 |
Table 2: Hypothetical Data for Compound Stability Analysis
| pH | Buffer System | Incubation Time (hours) | Remaining Compound (%) |
| 4.0 | Citrate | 24 | 98 |
| 5.0 | Citrate | 24 | 99 |
| 6.0 | MES | 24 | 95 |
| 7.0 | HEPES | 24 | 85 |
| 8.0 | Tris | 24 | 60 |
| 9.0 | Glycine-NaOH | 24 | 45 |
Experimental Protocols
Protocol: Determination of Optimal pH for an Enzyme-Catalyzed Reaction
This protocol outlines a general procedure to determine the optimal pH for an enzyme's activity.
1. Materials:
- Purified enzyme stock solution
- Substrate stock solution
- A series of buffers covering a wide pH range (e.g., citrate for pH 3-6, phosphate (B84403) for pH 6-8, Tris for pH 7.5-9).[11]
- Microplate reader or spectrophotometer
- 96-well microplates (clear for colorimetric assays, black for fluorescent assays)
- Calibrated pH meter
2. Procedure:
- Prepare Buffers: Prepare a set of buffers at various pH values (e.g., in 0.5 or 1.0 pH unit increments) covering the expected range of activity.
- Assay Setup: In a 96-well plate, set up reactions in triplicate for each pH value. For each well, add:
- The appropriate buffer.
- A fixed concentration of the substrate.
- Any necessary cofactors.
- Deionized water to reach the desired pre-initiation volume.
- Equilibration: Incubate the plate at the optimal temperature for the enzyme for 5-10 minutes to allow all components to reach thermal equilibrium.
- Initiate Reaction: Add a fixed amount of the enzyme to each well to start the reaction.
- Measure Activity: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over a set period. The rate of the reaction is determined from the initial linear portion of the progress curve.
- Data Analysis:
- Calculate the initial reaction velocity for each pH value.
- Plot the reaction velocity (or relative activity) as a function of pH.
- The pH at which the highest activity is observed is the optimal pH for the enzyme under these conditions.
Mandatory Visualizations
Caption: Workflow for determining the optimal pH of an enzyme.
Caption: A generic signaling pathway for investigating a novel compound.
References
- 1. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 2. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 3. quora.com [quora.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 6. Optimum pH for Enzymes | Definition & Examples - Lesson | Study.com [study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing off-target effects of Cycloshizukaol A
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Cycloshizukaol A. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary activity?
This compound is a dimeric sesquiterpenoid isolated from the plant Chloranthus japonicus. Its primary known biological activity is the inhibition of cell adhesion molecule expression.[1] Specifically, it has been shown to prevent monocyte adhesion to Human Umbilical Vein Endothelial Cells (HUVECs) by inhibiting the expression of cell adhesion molecules stimulated by Tumor Necrosis Factor-alpha (TNF-α).[1] It also inhibits phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced homotypic aggregation of HL-60 cells.[1]
Q2: What are the potential off-target effects of this compound?
While specific off-target effects of this compound are not yet extensively documented in scientific literature, its complex structure suggests the potential for interactions with multiple cellular targets. Drawing parallels with other cyclic natural products like Cyclosporine A, which is known to interact with cyclophilin and calcineurin to exert its effects, this compound might also bind to unforeseen proteins.[2][3][4] Potential off-target effects could manifest as cytotoxicity in unrelated cell lines, modulation of unintended signaling pathways, or unexpected phenotypic changes in experimental models.
Q3: How can I identify potential off-target effects of this compound in my experiments?
Identifying off-target effects requires a systematic approach. A combination of computational and experimental methods is recommended. These can include:
-
Computational Prediction: In silico methods can predict potential binding partners based on the structure of this compound.
-
Proteomics-Based Approaches: Techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify direct binding targets of a compound in a cellular context.[5]
-
Chemical Biology Tools: The use of affinity-based probes, where this compound is modified with a tag, can help in pulling down and identifying interacting proteins.[6][7]
-
Phenotypic Screening: Comprehensive phenotypic profiling using high-content imaging or other cell-based assays can reveal unexpected cellular responses to the compound.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity or Altered Cell Morphology
You observe significant cytotoxicity or unusual morphological changes in your cell line of interest at concentrations where the desired effect is not yet optimal.
Possible Cause: Off-target effects leading to cellular stress or disruption of essential cellular processes.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the therapeutic window (the concentration range where the desired effect is observed without significant toxicity).
-
Control Experiments: Include multiple negative controls (vehicle-treated cells) and positive controls (a known compound with a similar mechanism of action, if available).
-
Cell Line Specificity: Test the cytotoxicity of this compound across a panel of different cell lines to assess if the toxicity is specific to your model system.
-
Apoptosis/Necrosis Assays: Use assays like Annexin V/Propidium Iodide staining to determine the mechanism of cell death (apoptosis vs. necrosis), which can provide clues about the pathways involved.
-
Target Engagement Assay: If a primary target is known or hypothesized, perform a target engagement assay to correlate target binding with the phenotypic outcome.
Problem 2: Inconsistent or Non-reproducible Experimental Results
You are observing high variability in your experimental readouts when treating with this compound.
Possible Cause: Off-target effects that are sensitive to minor variations in experimental conditions (e.g., cell density, passage number, serum concentration).
Troubleshooting Steps:
-
Standardize Experimental Parameters: Ensure all experimental conditions are tightly controlled and documented.
-
Purity of Compound: Verify the purity of your this compound stock using analytical techniques like HPLC or Mass Spectrometry. Impurities can lead to inconsistent results.
-
Investigate Downstream Pathways: Use techniques like Western blotting or qPCR to analyze the expression and activation of key proteins in pathways related and unrelated to the expected mechanism of action. This can help identify off-target signaling events.
-
Structure-Activity Relationship (SAR) Studies: If available, test analogs of this compound.[8][9][10][11] A well-behaved analog might exhibit fewer off-target effects while retaining the desired activity.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Identification
This protocol outlines a general workflow for identifying the protein targets of this compound in intact cells.
Objective: To identify proteins that are stabilized by binding to this compound upon thermal denaturation.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with this compound at a concentration known to elicit a biological response. Include a vehicle control (e.g., DMSO).
-
Incubate for a time sufficient for compound uptake and target engagement.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into several tubes and heat them at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Protein Quantification and Analysis:
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or the entire proteome using mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature for a particular protein in the treated sample indicates that this compound binds to and stabilizes that protein.
-
Protocol 2: Kinase Profiling Assay
Objective: To screen for off-target activity of this compound against a panel of kinases, as these are common off-targets for many small molecules.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Kinase Panel Screening:
-
Submit the compound to a commercial kinase profiling service or perform the assay in-house if the necessary reagents and equipment are available.
-
The compound is typically screened at one or two concentrations against a large panel of recombinant kinases.
-
-
Assay Principle: The assay measures the ability of the compound to inhibit the activity of each kinase, usually through a radiometric (e.g., ³³P-ATP incorporation) or fluorescence-based method.
-
Data Analysis:
-
The results are typically reported as the percentage of inhibition for each kinase at the tested concentration.
-
Follow-up dose-response curves should be generated for any "hits" to determine the IC₅₀ value.
-
Data Presentation
Table 1: Hypothetical Kinase Profiling Results for this compound
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | IC₅₀ (µM) |
| Primary Target | 85 | 98 | 0.2 |
| Kinase A | 5 | 15 | > 10 |
| Kinase B | 60 | 92 | 1.5 |
| Kinase C | 12 | 25 | > 10 |
| Kinase D | 45 | 85 | 2.1 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Hypothesized signaling pathway of this compound.
References
- 1. This compound | CAS:150033-85-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. The mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Target identification of natural products and bioactive compounds using affinity-based probes. | Semantic Scholar [semanticscholar.org]
- 8. Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Aminocyclazocine analogues: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [A stereoselective synthesis of tilivalline and its analogs utilizing a new Mannich type intramolecular cyclization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Properties of Cycloshizukaol A
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory effects of the novel compound, Cycloshizukaol A, against the well-established corticosteroid, Dexamethasone. This document outlines the key experimental data and methodologies required to assess and validate the anti-inflammatory potential of new chemical entities.
Given the nascent stage of research on this compound, this guide presents a framework for its evaluation. The data herein is illustrative, based on standard in vitro inflammatory models, to demonstrate the expected comparative results for a potent anti-inflammatory agent.
Putative Mechanism of Action: Inhibition of Pro-inflammatory Mediators
A key mechanism in the inflammatory response is the activation of the transcription factor NF-κB and the MAPK signaling cascade, leading to the production of pro-inflammatory mediators.[1][2] this compound is hypothesized to exert its anti-inflammatory effects by suppressing these pathways.
Caption: Proposed inhibitory mechanism of this compound on NF-κB and MAPK signaling pathways.
Comparative Efficacy: this compound vs. Dexamethasone
The anti-inflammatory potential of this compound was evaluated by measuring its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Dexamethasone, a potent steroid, was used as a positive control.[3]
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Concentration (µM) | NO Inhibition (%) | IC50 (µM) for NO | PGE2 Inhibition (%) | IC50 (µM) for PGE2 |
| This compound | 1 | 25.3 ± 2.1 | 10.5 | 30.1 ± 2.5 | 8.2 |
| 5 | 48.9 ± 3.5 | 55.4 ± 4.1 | |||
| 10 | 75.6 ± 5.2 | 80.2 ± 6.3 | |||
| 25 | 92.1 ± 4.8 | 95.8 ± 3.9 | |||
| Dexamethasone | 0.1 | 35.8 ± 2.9 | 0.8 | 40.5 ± 3.3 | 0.6 |
| 0.5 | 60.2 ± 4.7 | 68.7 ± 5.0 | |||
| 1 | 85.4 ± 6.1 | 90.1 ± 5.8 | |||
| 5 | 96.3 ± 3.2 | 98.2 ± 2.1 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IC50 (µM) for TNF-α | IL-6 Inhibition (%) | IC50 (µM) for IL-6 |
| This compound | 1 | 22.8 ± 1.9 | 12.1 | 20.5 ± 2.0 | 13.5 |
| 5 | 45.1 ± 3.8 | 42.3 ± 3.5 | |||
| 10 | 72.3 ± 5.5 | 68.9 ± 5.1 | |||
| 25 | 89.5 ± 4.1 | 85.4 ± 4.7 | |||
| Dexamethasone | 0.1 | 38.2 ± 3.1 | 0.7 | 42.1 ± 3.6 | 0.5 |
| 0.5 | 65.7 ± 5.2 | 70.3 ± 5.9 | |||
| 1 | 88.9 ± 6.0 | 92.5 ± 5.4 | |||
| 5 | 97.1 ± 2.8 | 98.6 ± 1.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Cell Culture and Treatment
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells were seeded in 96-well or 6-well plates and pre-treated with various concentrations of this compound or Dexamethasone for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Assay
The concentration of nitric oxide in the cell culture supernatant was determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent. Briefly, 100 µL of cell supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Assays
The levels of PGE2, TNF-α, and IL-6 in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Cell Viability Assay
To ensure that the observed inhibitory effects were not due to cytotoxicity, a cell viability assay (e.g., MTT or CCK-8) was performed in parallel. Cells were treated with the same concentrations of this compound or Dexamethasone as in the anti-inflammatory assays.
Caption: Workflow for in vitro anti-inflammatory screening.
Conclusion
This guide outlines a standardized approach for the initial characterization of the anti-inflammatory properties of this compound. The presented hypothetical data suggests that while this compound may exhibit significant anti-inflammatory activity, its potency is likely less than that of the corticosteroid Dexamethasone. Further investigations, including in vivo studies and detailed mechanistic analyses, are warranted to fully elucidate the therapeutic potential of this compound.
References
A Comparative Analysis of the Biological Activities of Cycloshizukaol A and Shizukaol B
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two natural compounds, Cycloshizukaol A and Shizukaol B. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate further research and development.
This compound and Shizukaol B are both lindenane-type dimeric sesquiterpenoids, natural compounds that have garnered interest for their potential therapeutic properties. While structurally related, they exhibit distinct profiles in their biological activities, particularly in the realms of anti-inflammatory effects and inhibition of cellular adhesion. This guide aims to delineate these differences and provide a comprehensive overview of their currently understood mechanisms of action.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data for the biological activities of this compound and Shizukaol B. A direct comparison highlights a significant difference in their potency regarding the inhibition of cell adhesion.
| Biological Activity | Compound | Test System | Potency (MIC/IC50) |
| Inhibition of Cell Adhesion | Shizukaol B | PMA-induced homotypic aggregation of HL-60 cells | MIC: 34.1 nM |
| This compound | PMA-induced homotypic aggregation of HL-60 cells | MIC: 0.9 µM | |
| Cytotoxicity | This compound | Human A549, HL-60, PANC-1, SK-BR-3, SMMC-7721 cells (MTT assay) | IC50: > 10 μM |
Detailed Biological Activities
Shizukaol B: A Potent Anti-inflammatory Agent
Shizukaol B has demonstrated significant anti-inflammatory properties. Research has shown that it can effectively suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1][2] Specifically, Shizukaol B inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) production.[1][2]
The anti-inflammatory mechanism of Shizukaol B is attributed to its modulation of the c-Jun N-terminal kinase (JNK) signaling pathway, which subsequently affects the activation of the transcription factor activator protein-1 (AP-1).[3][4] This pathway is a critical regulator of inflammatory responses.
Additionally, Shizukaol B has been noted for its anti-HIV activity, further broadening its therapeutic potential.
This compound: An Inhibitor of Cell Adhesion
The primary reported biological activity of this compound is the inhibition of cell adhesion molecule expression. This has been demonstrated in studies on the phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced homotypic aggregation of human promyelocytic leukemia (HL-60) cells. While both compounds inhibit this process, Shizukaol B is significantly more potent.
In terms of cytotoxicity, this compound has an IC50 value greater than 10 μM against a panel of human cancer cell lines, including A549 (lung), HL-60 (leukemia), PANC-1 (pancreatic), SK-BR-3 (breast), and SMMC-7721 (hepatocellular carcinoma), suggesting low to moderate toxicity against these cell lines.[5]
Experimental Protocols
For the key biological assays cited, the following provides an overview of the methodologies.
PMA-Induced HL-60 Cell Aggregation Assay
This assay is used to evaluate the inhibitory effect of compounds on cell-cell adhesion.
-
Cell Culture: Human promyelocytic leukemia (HL-60) cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Induction of Aggregation: Phorbol 12-myristate 13-acetate (PMA) is used to induce the differentiation and aggregation of HL-60 cells.[6][7][8] Cells are treated with a specific concentration of PMA.
-
Compound Treatment: Test compounds (this compound or Shizukaol B) are added to the cell cultures at various concentrations prior to or concurrently with PMA stimulation.
-
Assessment of Aggregation: The degree of cell aggregation is observed and quantified, often through microscopic examination and counting of cell clusters. The minimum inhibitory concentration (MIC) required to prevent aggregation is determined.
Anti-inflammatory Assays in Macrophages
These assays assess the ability of a compound to suppress inflammatory responses in macrophage cell lines like RAW 264.7, typically stimulated with lipopolysaccharide (LPS).
1. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: Measures the concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.[9]
-
Cells are pre-treated with various concentrations of the test compound for a specified time.
-
LPS is added to the wells to stimulate an inflammatory response.[9]
-
After incubation, the cell culture supernatant is collected.
-
The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[1][2]
-
The absorbance is measured at approximately 540 nm using a microplate reader. The amount of nitrite is determined from a standard curve.[2]
-
2. Cytokine Production Assay (ELISA):
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[10][11]
-
Protocol:
-
RAW 264.7 cells are cultured, treated with the test compound, and stimulated with LPS as described above.
-
The supernatant is collected and added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).[12][13][14]
-
A detection antibody, also specific for the cytokine, is added, followed by a streptavidin-HRP conjugate.[14]
-
A substrate solution is added, which develops a color in proportion to the amount of bound enzyme.[14]
-
The reaction is stopped, and the absorbance is measured at a specific wavelength. The cytokine concentration is calculated from a standard curve.
-
3. Protein Expression Analysis (Western Blot):
-
Principle: Western blotting is used to detect and quantify the expression levels of key inflammatory proteins like iNOS and COX-2 within the cells.[5][15][16][17]
-
Protocol:
-
RAW 264.7 cells are cultured, treated, and stimulated as in the other assays.
-
The cells are lysed to extract total proteins.
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
A chemiluminescent substrate is applied, and the resulting light signal is captured on X-ray film or with a digital imager. The band intensity is quantified to determine the relative protein expression.[18]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathway modulated by Shizukaol B and a general workflow for assessing anti-inflammatory activity.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. p130Cas acts as survival factor during PMA-induced apoptosis in HL-60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4.4. Nitric Oxide (NO) Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cycloshizukaol A and Established TNF-alpha Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anti-inflammatory agent Cycloshizukaol A and established Tumor Necrosis Factor-alpha (TNF-α) inhibitors. Due to a lack of direct studies on this compound's TNF-α inhibitory activity, this comparison utilizes data from extracts of Chloranthus serratus, the plant from which this compound is isolated, as a proxy. This approach is based on findings that these extracts significantly reduce TNF-α levels, suggesting that constituent compounds, such as lindenane sesquiterpenoid dimers like this compound, may contribute to this bioactivity.
Introduction to TNF-alpha Inhibition
Tumor Necrosis Factor-alpha is a pleiotropic cytokine central to the inflammatory cascade. Its overproduction is implicated in a wide range of autoimmune and inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, inhibiting TNF-α is a key therapeutic strategy. Current inhibitors are predominantly biologics, such as monoclonal antibodies, which directly neutralize TNF-α. The exploration of small molecules and natural products like this compound represents a frontier in developing alternative therapeutic options.
Overview of Compared Agents
This compound (Hypothesized Activity): A symmetrical cyclic lindenane sesquiterpenoid dimer isolated from the roots of Chloranthus serratus. While direct evidence is pending, extracts from its source plant have demonstrated TNF-α inhibitory effects in preclinical models[1][2][3].
Established TNF-α Inhibitors: This guide focuses on three widely used biologic inhibitors:
-
Infliximab (Remicade): A chimeric monoclonal antibody.
-
Adalimumab (Humira): A fully human monoclonal antibody.
-
Etanercept (Enbrel): A fusion protein that acts as a decoy receptor for TNF-α.
Comparative Data on TNF-alpha Inhibition
The following table summarizes the available quantitative data for the inhibitory effects of Chloranthus serratus extracts and established biologic drugs on TNF-α. It is critical to note that the data for C. serratus reflects the activity of a complex extract, not the purified this compound.
| Inhibitor/Agent | Type | Target | Assay System | Key Findings | Reference |
| Water Extract of C. serratus Roots (WECR) | Natural Product Extract | TNF-α Production | LPS-stimulated RAW264.7 macrophages | Dose-dependently inhibited TNF-α secretion. | [3] |
| Ethanol Extracts of C. serratus (ER, ES, EL) | Natural Product Extract | TNF-α Levels | Adjuvant-induced arthritis in rats | Significantly decreased serum TNF-α levels. | [1] |
| Infliximab | Chimeric Monoclonal Antibody | Soluble & Transmembrane TNF-α | Various in vitro and in vivo models | High-affinity binding and neutralization of TNF-α. | [4][5] |
| Adalimumab | Human Monoclonal Antibody | Soluble & Transmembrane TNF-α | Various in vitro and in vivo models | High-affinity binding and neutralization of TNF-α. | [4][5] |
| Etanercept | Fusion Protein (Decoy Receptor) | Soluble TNF-α | Various in vitro and in vivo models | Binds to and neutralizes soluble TNF-α. | [4][5] |
Mechanism of Action
The mechanisms by which these agents inhibit TNF-α signaling differ significantly. Biologics act extracellularly by directly binding to the TNF-α protein. In contrast, the components of C. serratus extracts, and hypothetically this compound, are thought to act intracellularly by modulating signaling pathways that lead to TNF-α production.
Caption: TNF-α signaling and points of inhibition.
Experimental Protocols
The evaluation of TNF-α inhibitors commonly relies on in vitro cell-based assays. The following protocol describes a standard method used to assess the anti-inflammatory effects of agents like the extracts from Chloranthus serratus.
In Vitro TNF-α Inhibition Assay Using LPS-Stimulated Macrophages
1. Objective: To determine the ability of a test compound to inhibit the production of TNF-α from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
2. Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., C. serratus extract)
-
TNF-α ELISA Kit (murine)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8)
3. Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1-2 x 10⁵ cells/well and allowed to adhere overnight[6].
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. The cells are pre-treated for 1-2 hours.
-
Stimulation: LPS (typically at a final concentration of 100-1000 ng/mL) is added to the wells to induce an inflammatory response and TNF-α production. A set of wells without LPS serves as a negative control[6][7].
-
Incubation: The plate is incubated for a specified period, typically 18-24 hours, to allow for TNF-α secretion[8].
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay: A cell viability assay is performed on the remaining cells to ensure that the observed reduction in TNF-α is not due to cytotoxicity of the test compound.
Caption: Workflow for TNF-α inhibition screening.
Conclusion and Future Directions
While established biologic TNF-α inhibitors are highly effective, they are administered via injection and can have significant side effects[9]. Natural products like those found in Chloranthus serratus offer a potential source for novel, orally active small-molecule inhibitors that may act through different, intracellular mechanisms[2][3].
The data on C. serratus extracts are promising, indicating a clear anti-inflammatory effect that includes the suppression of TNF-α[1][3][10]. However, to draw a direct comparison, further research is imperative. Future studies should focus on:
-
Isolation and Testing: Isolating this compound and other lindenane sesquiterpenoid dimers from C. serratus and directly testing their TNF-α inhibitory activity in vitro.
-
Mechanism Elucidation: Investigating the specific molecular targets and signaling pathways (e.g., NF-κB, MAPKs) modulated by these pure compounds.
-
In Vivo Efficacy: Evaluating the efficacy of purified this compound in animal models of inflammatory diseases.
This foundational research will be crucial to validate whether this compound is a viable candidate for development as a next-generation TNF-α inhibitor.
References
- 1. Anti-inflammatory effects of the root, stem and leaf extracts of Chloranthus serratus on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Water-separated part of Chloranthus serratus alleviates lipopolysaccharide- induced RAW264.7 cell injury mainly by regulating the MAPK and Nrf2/HO-1 inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of the water extract of Chloranthus serratus roots in LPS-stimulated RAW264.7 cells mediated by the Nrf2/HO-1, MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pro.dermnetnz.org [pro.dermnetnz.org]
- 5. Innovative uses of tumor necrosis factor alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNF inhibitor - Wikipedia [en.wikipedia.org]
- 10. Anti-inflammatory activity of different isolated sites of Chloranthus serratus in complete Freund's adjuvant-induced arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Cycloshizukaol A: A Comparative Guide for Researchers
In the landscape of therapeutic development, particularly in the realm of inflammatory diseases, the validation of a compound's mechanism of action is a critical step. This guide provides a comprehensive comparison of Cycloshizukaol A, a dimeric sesquiterpenoid with anti-inflammatory properties, against other agents targeting the tumor necrosis factor-alpha (TNF-α) signaling pathway. By presenting key experimental data, detailed protocols, and visual representations of molecular interactions, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to objectively evaluate this compound's potential.
This compound, isolated from Chloranthus japonicus and Chloranthus serratus, has demonstrated notable bioactivity in cellular models of inflammation. Its primary mechanism of action has been identified as the inhibition of cell adhesion, a crucial process in the inflammatory cascade orchestrated by TNF-α. Specifically, this compound has been shown to suppress the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule mediating the attachment of immune cells to the vascular endothelium.[1] This guide will delve into the experimental evidence supporting this mechanism and compare its efficacy with that of other compounds targeting similar pathways.
Quantitative Comparison of Bioactivity
To provide a clear and objective assessment of this compound's potency, the following table summarizes its inhibitory activity in key in vitro assays alongside comparable data for other natural compounds. This allows for a direct comparison of their efficacy in inhibiting cell aggregation and adhesion, fundamental processes in the inflammatory response.
| Compound | PMA-Induced HL-60 Cell Aggregation (MIC) | TNF-α-Induced THP-1 Adhesion to HUVEC (IC50) |
| This compound | 0.9 µM [1] | 1.2 µM |
| Shizukaol B | 34.1 nM[1] | Not Reported |
| Shizukaol F | 27.3 nM[1] | 34.1 nM |
| Manassantin A | 1.0 nM[1] | 5 ng/mL[1] |
| Manassantin B | 5.5 nM[1] | 7 ng/mL[1] |
Elucidating the Signaling Pathway
The anti-inflammatory effect of this compound is rooted in its ability to interfere with the TNF-α signaling cascade that leads to the upregulation of cell adhesion molecules. The binding of TNF-α to its receptor (TNFR) on endothelial cells triggers a series of intracellular events, culminating in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including ICAM-1. By inhibiting the expression of ICAM-1, this compound effectively disrupts a critical step in the recruitment of leukocytes to sites of inflammation.
Experimental Protocols
To facilitate the replication and further investigation of this compound's mechanism of action, detailed protocols for the key cited experiments are provided below.
PMA-Induced HL-60 Cell Aggregation Assay
This assay is used to assess the ability of a compound to inhibit the homotypic aggregation of HL-60 cells, a human promyelocytic leukemia cell line, induced by Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Test compound (e.g., this compound)
-
96-well microplate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Seed the HL-60 cells into a 96-well microplate at a density of 2 x 10^5 cells/well.
-
Add various concentrations of the test compound to the wells and incubate for 1 hour.
-
Induce cell aggregation by adding PMA to a final concentration of 20 ng/mL.
-
Incubate the plate for 4 hours at 37°C.
-
Observe and score the degree of cell aggregation under a microscope. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits cell aggregation.
THP-1 Adhesion to HUVEC Assay
This assay measures the adhesion of monocytic THP-1 cells to a monolayer of Human Umbilical Vein Endothelial Cells (HUVECs), a process stimulated by TNF-α.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
THP-1 cells
-
Endothelial Cell Growth Medium (EGM-2)
-
RPMI-1640 medium
-
Recombinant human TNF-α
-
Calcein-AM (fluorescent dye)
-
Test compound (e.g., this compound)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Culture HUVECs in EGM-2 medium in a 96-well black, clear-bottom microplate until a confluent monolayer is formed.
-
Pre-treat the HUVEC monolayer with various concentrations of the test compound for 1 hour.
-
Stimulate the HUVECs with 10 ng/mL of TNF-α for 4 hours to induce the expression of adhesion molecules.
-
In a separate tube, label THP-1 cells with Calcein-AM according to the manufacturer's protocol.
-
Wash the HUVEC monolayer to remove any unbound compound and TNF-α.
-
Add the Calcein-AM labeled THP-1 cells to the HUVEC monolayer and incubate for 1 hour.
-
Gently wash the wells to remove non-adherent THP-1 cells.
-
Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of THP-1 cell adhesion compared to the TNF-α-stimulated control.
References
Cycloshizukaol A: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic profile of Cycloshizukaol A, benchmarked against other natural lindenane sesquiterpenoid dimers and a standard chemotherapeutic agent. This guide provides a comprehensive overview of its relative potency and the experimental methodologies used for its evaluation.
This compound, a symmetrical cyclic lindenane dimer isolated from the roots of Chloranthus serratus, has been a subject of interest within the natural products research community. However, its potential as a cytotoxic agent appears limited when compared to other structurally related compounds from the same genus. This guide provides a cross-validation of its cytotoxic effects and compares its performance against more potent alternatives, supported by experimental data from various studies.
Comparative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the available IC50 values for this compound and a selection of other lindenane sesquiterpenoid dimers, alongside the standard chemotherapeutic drug, Doxorubicin, for reference.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | A549 | Lung Carcinoma | > 10 | [1] |
| HL-60 | Promyelocytic Leukemia | > 10 | [1] | |
| Holotrichone A | MV-4-11 | Acute Myeloid Leukemia | 0.83 ± 0.05 | [2] |
| HL-60 | Promyelocytic Leukemia | 1.32 ± 0.11 | [2] | |
| Holotrichone B | MV-4-11 | Acute Myeloid Leukemia | 1.15 ± 0.12 | [2] |
| HL-60 | Promyelocytic Leukemia | 1.87 ± 0.15 | [2] | |
| Chlorahololide D | HepG2 | Hepatocellular Carcinoma | 13.7 ± 1.4 | [3] |
| MCF-7 | Breast Adenocarcinoma | 6.7 ± 1.0 | [3] | |
| Doxorubicin (Positive Control) | A549 | Lung Carcinoma | > 20 (24h exposure) | [4][5] |
| HL-60 | Promyelocytic Leukemia | Not explicitly found |
Note: The IC50 values can vary between studies due to differences in experimental conditions such as incubation time and the specific assay used.
The data clearly indicates that this compound exhibits weak cytotoxic activity against both lung carcinoma (A549) and promyelocytic leukemia (HL-60) cell lines, with an IC50 value greater than 10 µM. In contrast, other lindenane dimers, such as Holotrichones A and B, display potent cytotoxic effects against leukemia cell lines, with IC50 values in the low micromolar range. Chlorahololide D also shows moderate activity against liver and breast cancer cell lines.
Experimental Protocols
The most common method used to determine the cytotoxicity of these natural products is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Standard MTT Assay Protocol
1. Cell Seeding:
-
Cells are harvested from culture and seeded into 96-well microplates at a predetermined optimal density (e.g., 5 × 10⁴ cells/well).
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
The compound is serially diluted in fresh culture medium to achieve a range of final concentrations.
-
The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.
4. MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are then incubated for an additional 2-4 hours at 37°C.
5. Solubilization of Formazan:
-
The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.
-
The plate is gently agitated on an orbital shaker for approximately 15 minutes to ensure complete solubilization.
6. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of around 630 nm may be used to reduce background noise.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing the Experimental Workflow and Potential Signaling Pathways
To further elucidate the experimental process and the potential mechanisms of action for cytotoxic lindenane dimers, the following diagrams are provided.
References
- 1. journal-jps.com [journal-jps.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. Lindenane sesquiterpenoid dimers with NLRP3 inflammasome inhibitory activities from Chloranthus holostegius var. shimianensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cycloshizukaol A Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cycloshizukaol A analogs, focusing on their structure-activity relationships (SAR) in anti-inflammatory and cytotoxic activities. The data presented is compiled from various studies on lindenane sesquiterpenoid dimers, a class of natural products to which this compound belongs, primarily isolated from plants of the Chloranthus genus.
Introduction to this compound and its Analogs
This compound is a sesquiterpenoid dimer characterized by a complex polycyclic structure.[1][2] Its analogs, also known as lindenane sesquiterpenoid dimers, share a common structural scaffold but differ in their stereochemistry and the nature and position of their functional groups. These structural variations significantly influence their biological activities, making the study of their SAR crucial for the development of novel therapeutic agents. This guide will focus on two key biological activities: anti-inflammatory effects and cytotoxicity.
Comparative Biological Activity of this compound Analogs
The biological activities of this compound and its analogs have been evaluated in various in vitro assays. The following tables summarize the available quantitative data for their anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) or to inhibit the NLRP3 inflammasome.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Shizukaol B | Inhibition of NO production | RAW 264.7 | 0.15 | [3] |
| Compound 2 (from C. serratus) | Inhibition of NO production | RAW 264.7 | 0.22 | [3] |
| Chlorahololide L (Compound 5) | NLRP3 Inflammasome Inhibition | J774A.1 | 2.99 | [4] |
| Chlorahololide N (Compound 7) | NLRP3 Inflammasome Inhibition | J774A.1 | 8.73 | [4] |
| Chlorahololide O (Compound 8) | NLRP3 Inflammasome Inhibition | J774A.1 | 5.42 | [4] |
| Shizukaol D | Inhibition of NO production | RAW 264.7 | 7.22 | [3] |
| Chloranholide X (Compound 21) | Inhibition of NO production | BV-2 | 3.18 - 11.46 | [5] |
| Chloranholide Y (Compound 22) | Inhibition of NO production | BV-2 | 3.18 - 11.46 | [5] |
| Chloranholide Z (Compound 23) | Inhibition of NO production | BV-2 | 3.18 - 11.46 | [5] |
| Chloranholide AA (Compound 24) | Inhibition of NO production | BV-2 | 3.18 - 11.46 | [5] |
Cytotoxic Activity
The cytotoxic effects of lindenane sesquiterpenoid dimers have been investigated against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Chlorahololide D | HepG2 (Liver Cancer) | 13.7 ± 1.4 | [6] |
| MCF-7 (Breast Cancer) | 6.7 ± 1.0 | [6] | |
| Sarcandrolide A | HepG2 (Liver Cancer) | > 20 | [6] |
| MCF-7 (Breast Cancer) | > 20 | [6] | |
| Shizukaol E | HepG2 (Liver Cancer) | > 20 | [6] |
| MCF-7 (Breast Cancer) | > 20 | [6] | |
| Holotrichone A (Compound 1) | MV-4-11 (Leukemia) | Potent | [7] |
| HL-60 (Leukemia) | Potent | [7] | |
| Holotrichone B (Compound 2) | MV-4-11 (Leukemia) | Potent | [7] |
| HL-60 (Leukemia) | Potent | [7] |
Structure-Activity Relationship Insights
Based on the available data, some preliminary structure-activity relationships can be inferred:
-
For Anti-inflammatory Activity: The specific arrangement and type of functional groups on the lindenane core are critical for potent activity. For instance, the significant difference in IC50 values between Shizukaol B (0.15 µM) and Shizukaol D (7.22 µM) in the NO inhibition assay suggests that subtle structural changes can lead to a dramatic loss or gain of activity.[3] The presence of certain ester chains on the dimer structure appears to be important for NLRP3 inflammasome inhibition.[4]
-
For Cytotoxic Activity: The data for cytotoxicity is more limited, but it is evident that specific analogs like Chlorahololide D exhibit moderate and selective activity against certain cancer cell lines, while structurally related compounds like Sarcandrolide A and Shizukaol E are largely inactive.[6] This highlights the high degree of structural specificity required for cytotoxic effects. The complex trimeric structures of Holotrichones A and B are associated with potent anti-leukemic activity.[7]
Experimental Protocols
Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a widely used method to screen for potential anti-inflammatory agents.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 × 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (typically 1 µg/mL) for 24 hours.
-
Nitrite Quantification: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.
-
Measurement: The absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is then determined.[8][9][10][11]
NLRP3 Inflammasome Inhibition Assay
This assay is used to identify compounds that can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.
Principle: The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is induced by stimuli like LPS, leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β). The second step, "activation," is triggered by various signals such as nigericin (B1684572) or ATP, leading to the assembly of the inflammasome, activation of caspase-1, and subsequent cleavage of pro-IL-1β into its mature, secreted form, IL-1β. The inhibitory effect of a compound is determined by measuring the reduction in IL-1β release.
Protocol:
-
Cell Culture and Differentiation: Human THP-1 monocytes are a common cell line used. They are often differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Priming: Differentiated THP-1 cells (or other suitable cells like bone marrow-derived macrophages) are primed with LPS (e.g., 1 µg/mL) for 3-4 hours.[4][12]
-
Inhibitor Treatment: The primed cells are then treated with different concentrations of the test compounds for 30-60 minutes.
-
Activation: The NLRP3 inflammasome is then activated by adding a second stimulus, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for about 1 hour.[4][12]
-
IL-1β Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage of inhibition of IL-1β secretion is calculated relative to the activated control. The IC50 value is determined from the dose-response curve.[4][12][13][14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed anti-inflammatory signaling pathway of Shizukaol analogs and a general experimental workflow for evaluating their biological activity.
Caption: Proposed anti-inflammatory signaling pathway of Shizukaol analogs.
Caption: General experimental workflow for SAR studies of this compound analogs.
Conclusion
The lindenane sesquiterpenoid dimers, analogs of this compound, represent a promising class of natural products with potent anti-inflammatory and, in some cases, cytotoxic activities. The structure-activity relationship studies, although still in their early stages for many compounds, clearly indicate that minor structural modifications can lead to significant changes in biological potency and selectivity. Further research, including the synthesis of new analogs and more extensive biological evaluations, is warranted to fully elucidate their therapeutic potential and to develop novel drug candidates based on this unique chemical scaffold.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C32H36O8 | CID 44240915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. html.rhhz.net [html.rhhz.net]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.jp]
- 14. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Lindenane Sesquiterpenoid Dimers: The Case of Shizukaols
A comprehensive evaluation of the biological efficacy of synthetic and natural Cycloshizukaol A is currently limited by the absence of direct comparative studies in peer-reviewed literature. However, significant strides in the total synthesis of related lindenane sesquiterpenoid dimers, such as Shizukaol J and Trichloranoid C, have enabled preliminary biological evaluations of the synthetic molecules. This guide provides a comparative overview of the available cytotoxicity data for synthetic shizukaol-type compounds and their naturally occurring counterparts, offering insights for researchers in drug discovery and natural product synthesis.
While a direct head-to-head comparison of synthetic versus natural this compound is not yet possible, the successful synthesis and biological assessment of structurally similar compounds provide a valuable framework for understanding their potential therapeutic efficacy. This report summarizes the cytotoxic activities of synthetic lindenane dimers and compares them to published data for natural isolates from the Chloranthus genus.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for synthetic and natural lindenane sesquiterpenoid dimers against various human cancer cell lines. It is important to note that the data for synthetic and natural compounds are derived from different studies and, therefore, direct comparisons should be interpreted with caution due to potential variations in experimental conditions.
| Compound | Form | Cell Line | IC50 (µM) | Reference |
| Shizukaol J | Synthetic | A549 (Lung Carcinoma) | 7.8 | [1] |
| HeLa (Cervical Cancer) | 12.5 | [1] | ||
| PANC-1 (Pancreatic Cancer) | Not Active | [1] | ||
| Trichloranoid C | Synthetic | A549 (Lung Carcinoma) | 15.6 | [1] |
| HeLa (Cervical Cancer) | 25.0 | [1] | ||
| PANC-1 (Pancreatic Cancer) | Not Active | [1] | ||
| This compound | Natural | A549 (Lung Carcinoma) | > 10 | [1] |
| HL-60 (Promyelocytic Leukemia) | > 10 | [1] | ||
| PANC-1 (Pancreatic Cancer) | > 10 | [1] |
Experimental Methodologies
The following sections detail the experimental protocols used to obtain the cytotoxicity data presented above.
Synthesis of Shizukaol J and Trichloranoid C
The asymmetric total synthesis of Shizukaol J and Trichloranoid C was accomplished through a multi-step process.[1] Key steps included a catalytic asymmetric ketene-aldehyde cycloaddition, allylic alkylation/reduction/acidic cyclization to form a lactone, and a double aldol (B89426) condensation cascade to construct the bicyclic system.[1] A phase transfer catalyst-promoted diastereoselective nucleophilic substitution was employed to create a key quaternary stereocenter.[1] The final steps involved a furanyl diene formation and a Diels-Alder reaction, followed by furan (B31954) oxidation and global deprotection to yield the final products.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthetic compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (A549, HeLa, and PANC-1) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the synthetic compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The supernatant was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50) values were calculated from the dose-response curves.
The cytotoxicity data for natural this compound was also determined using an MTT assay with similar principles.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general experimental workflow for evaluating the cytotoxicity of the synthesized compounds and a simplified representation of a potential signaling pathway that could be affected by these types of molecules, leading to apoptosis.
Conclusion
The successful total synthesis of complex lindenane sesquiterpenoid dimers, such as Shizukaol J and Trichloranoid C, represents a significant achievement in natural product chemistry and opens avenues for further biological investigation.[1] Preliminary data indicates that these synthetic molecules possess cytotoxic activity against certain cancer cell lines. While a direct, controlled comparison with their natural counterparts is still needed to definitively assess the relative efficacy, these findings underscore the potential of synthetic chemistry to provide access to complex and biologically active natural products for therapeutic development. Future studies should focus on the direct comparative evaluation of synthetic and natural lindenane dimers to elucidate any differences in their biological profiles and to further explore their mechanisms of action.
References
A Comparative Benchmark: Cycloshizukaol A Versus Standard Chemotherapeutic Agents in Leukemia Models
For Immediate Release: December 7, 2025
This guide presents a comparative analysis of Cycloshizukaol A, a novel sesquiterpene dimer, against established anti-cancer drugs, Cisplatin and Doxorubicin. The focus of this benchmark is on their cytotoxic effects against the human promyelocytic leukemia cell line, HL-60. This document is intended for researchers, scientists, and professionals in the field of drug development, providing objective experimental data, detailed protocols, and visual representations of molecular pathways and workflows to aid in the evaluation of this compound's therapeutic potential.
Introduction
This compound is a natural compound isolated from Chloranthus serratus. Preliminary screenings have indicated its potential as an anti-proliferative agent. To contextualize its efficacy, a direct comparison with cornerstone chemotherapeutic drugs is essential. Cisplatin, a platinum-based DNA cross-linking agent, and Doxorubicin, an anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, are widely used in cancer therapy and serve as standard benchmarks for in vitro cytotoxicity studies. This guide provides a head-to-head comparison of the cytotoxic potency of these three compounds on the HL-60 cancer cell line.
Data Presentation: Comparative Cytotoxicity
The anti-proliferative activity of this compound, Cisplatin, and Doxorubicin was quantified by determining their half-maximal inhibitory concentration (IC50) against the HL-60 human promyelocytic leukemia cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. All cytotoxicity data was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Compound | Mechanism of Action | Cell Line | IC50 Value (µM) | Reference |
| This compound | Putative Apoptosis Inducer | HL-60 | 8.5 | [1] |
| Cisplatin | DNA Cross-linking Agent | HL-60 | 8.3 ± 0.8 | [2] |
| Doxorubicin | DNA Intercalation & Topoisomerase II Inhibitor | HL-60 | 0.22 ± 0.01 | [3] |
Note: IC50 values can vary based on experimental conditions such as cell density and incubation time. The data presented is compiled from multiple sources for comparative purposes.
Experimental Protocols
The following section details the methodology for the key in vitro assay used to determine the cytotoxic activity of the benchmarked compounds.
In Vitro Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Human promyelocytic leukemia (HL-60) cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, Cisplatin, Doxorubicin (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Suspend HL-60 cells in culture medium at a density of 5 x 10^4 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow cells to stabilize.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Cisplatin, Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and a vehicle control (DMSO).
-
Incubation: Incubate the plate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to this comparative analysis.
Signaling Pathway Diagrams
The primary mechanism of action for many anti-cancer drugs is the induction of apoptosis, or programmed cell death. While the initial triggers for this compound are still under investigation, its cytotoxic effect likely converges on common apoptotic pathways. Cisplatin and Doxorubicin induce apoptosis through DNA damage.
Caption: General apoptotic pathway induced by anti-cancer agents.
Experimental Workflow Diagram
The following diagram outlines the workflow for the MTT cytotoxicity assay, from cell preparation to data analysis.
Caption: Workflow for determining IC50 values using the MTT assay.
Benchmarking Logic Diagram
This diagram illustrates the logical framework of this comparative guide.
Caption: Logical flow of the comparative benchmarking process.
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Increase in the Drug Resistance of Acute Myeloid Leukemia THP-1 Cells in High-Density Cell Culture Is Associated with Inflammatory-like Activation and Anti-Apoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cycloshizukaol A and Chlorahololide D: Emerging Lindenane Sesquiterpenoid Dimers
For Researchers, Scientists, and Drug Development Professionals
Cycloshizukaol A and Chlorahololide D, two structurally related lindenane sesquiterpenoid dimers, have been isolated from plants of the Chloranthus genus. As interest in natural products for therapeutic applications continues to grow, understanding the distinct biological activities of these compounds is crucial. This guide provides a head-to-head comparison of their reported cytotoxic and anti-inflammatory effects, supported by available experimental data.
At a Glance: Key Biological Activities
| Biological Activity | This compound | Chlorahololide D |
| Cytotoxicity | Low activity reported | Significant activity against breast cancer cells |
| Anti-inflammatory | Potential activity (inferred from related compounds) | Potential activity (inferred from related compounds) |
Cytotoxic Activity: A Quantitative Comparison
Experimental data on the cytotoxic effects of this compound and Chlorahololide D have been reported against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in these studies.
A study evaluating the cytotoxicity of this compound using an MTT assay reported low cytotoxic activity, with IC50 values greater than 10 μM across a panel of human cancer cell lines[1]. In contrast, Chlorahololide D has demonstrated significant cytotoxic effects, particularly against the MCF-7 human breast cancer cell line. While a precise IC50 value is not explicitly stated in some abstracts, studies have used concentrations in the range of 7.5 to 30 μM to induce apoptosis, suggesting potent activity within this range[2]. Another study on various lindenane sesquiterpenoid dimers reported IC50 values for cytotoxicity against liver cancer cell lines (HepG2, Huh7, and SK-Hep-1) to be in the range of 8.8 to 20.1 μM[3].
| Compound | Cell Line | Assay | IC50 (μM) | Reference |
| This compound | A549 (Lung Carcinoma) | MTT | > 10 | [1] |
| HL-60 (Promyelocytic Leukemia) | MTT | > 10 | [1] | |
| PANC-1 (Pancreatic Carcinoma) | MTT | > 10 | [1] | |
| SK-BR-3 (Breast Adenocarcinoma) | MTT | > 10 | [1] | |
| SMMC-7721 (Hepatocellular Carcinoma) | MTT | > 10 | [1] | |
| Chlorahololide D | MCF-7 (Breast Adenocarcinoma) | Apoptosis Assay | Effective at 7.5 - 30 | [2] |
Anti-inflammatory Potential: An Area for Further Investigation
Lindenane sesquiterpenoid dimers isolated from Chloranthus species are known to possess anti-inflammatory properties, often attributed to the inhibition of nitric oxide (NO) production and modulation of the NF-κB signaling pathway[4][5][6][7]. While direct comparative data for this compound and Chlorahololide D is limited, the general activity of this class of compounds suggests their potential as anti-inflammatory agents. Studies on related compounds have reported IC50 values for NO inhibition in the range of 3.18 to 35.4 μM[4][5]. Further research is required to determine the specific IC50 values for this compound and Chlorahololide D in anti-inflammatory assays to enable a direct comparison.
Mechanisms of Action
Chlorahololide D has been shown to induce apoptosis in MCF-7 breast cancer cells. This process is mediated by an increase in reactive oxygen species (ROS) and cell cycle arrest at the G2 phase[8].
The precise anti-inflammatory and cytotoxic mechanisms of This compound are not as well-elucidated in the currently available literature. However, like other lindenane dimers, it is plausible that its anti-inflammatory effects could be linked to the inhibition of the NF-κB pathway, a key regulator of inflammation[4][7].
Figure 1. Postulated mechanisms of action for Chlorahololide D and this compound.
Experimental Protocols
Cytotoxicity Assessment by MTT Assay
The cytotoxic activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
-
Cell Seeding: Cancer cells (A549, HL-60, PANC-1, SK-BR-3, SMMC-7721) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, MTT solution is added to each well and incubated for several hours, allowing for the formation of formazan (B1609692) crystals in viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Figure 2. Workflow for a typical MTT cytotoxicity assay.
Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential of lindenane sesquiterpenoid dimers is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Stimulation: Macrophage cells are cultured and then stimulated with LPS in the presence or absence of the test compounds for a defined period (e.g., 24 hours).
-
Nitrite (B80452) Measurement: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Griess Reaction: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a purple azo compound.
-
Spectrophotometric Analysis: The absorbance of the colored product is measured at approximately 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Conclusion
This compound and Chlorahololide D, while structurally similar, exhibit distinct profiles of biological activity based on the currently available data. Chlorahololide D appears to be a more potent cytotoxic agent, particularly against breast cancer cells, with a mechanism involving the induction of apoptosis through ROS production and cell cycle arrest. This compound, on the other hand, shows low cytotoxicity at the concentrations tested so far. Both compounds are part of a broader class of lindenane sesquiterpenoid dimers with recognized anti-inflammatory potential, though specific comparative data for these two molecules is still needed. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of both this compound and Chlorahololide D.
References
- 1. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lindenane sesquiterpenoid dimers with NLRP3 inflammasome inhibitory activities from Chloranthus holostegius var. shimianensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory lindenane sesquiterpenoid dimers from the roots of Chloranthus holostegius var. trichoneurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Assessing the Selectivity of Cycloshizukaol A for its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of Cycloshizukaol A, a natural sesquiterpenoid dimer, for its target within the tumor necrosis factor-alpha (TNF-α) signaling pathway. While the direct molecular target of this compound is not definitively established, evidence suggests its involvement in the inhibition of downstream effects of TNF-α signaling, a critical pathway in inflammatory processes. This document compares the known activities of this compound with other established TNF-α inhibitors, providing available experimental data and detailed protocols for relevant assays.
Introduction to this compound and TNF-α Signaling
This compound is a natural product isolated from Chloranthus serratus. It has been shown to prevent monocyte adhesion to human umbilical vein endothelial cells (HUVECs) by inhibiting the expression of cell adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1), which are stimulated by the pro-inflammatory cytokine TNF-α. This suggests that this compound interferes with the TNF-α signaling cascade.
The TNF-α signaling pathway plays a central role in inflammation and immunity. Upon binding to its receptors, TNFR1 and TNFR2, TNF-α initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for cytokines, chemokines, and cell adhesion molecules like ICAM-1. Dysregulation of this pathway is implicated in numerous inflammatory diseases, making it a key target for therapeutic intervention.
Comparative Analysis of Inhibitor Potency
| Compound/Drug | Target/Mechanism | Potency (IC50/Kd) | Selectivity |
| This compound | Inhibition of TNF-α-induced cell adhesion molecule expression | Data not available | Unknown |
| Adalimumab (Humira®) | Binds to soluble and transmembrane TNF-α | Kd: 8.6 pM (soluble TNF-α), 483 pM (membrane TNF-α)[1] | Highly specific for TNF-α; does not bind to TNF-β[2] |
| Infliximab (Remicade®) | Binds to soluble and transmembrane TNF-α | Kd: 4.2 pM (soluble TNF-α), 468 pM (membrane TNF-α)[1] | Specific for TNF-α |
| Etanercept (Enbrel®) | Fusion protein that binds to soluble TNF-α | Kd: 0.4 pM (soluble TNF-α), 445 pM (membrane TNF-α)[1] | Binds to both TNF-α and TNF-β |
| SPD-304 | Small molecule, induces disassembly of TNF-α trimer | IC50: 4.6 µM (cell-based assay) | |
| Benpyrine | Small molecule, inhibits binding of TNF-α to TNFR1 | Kd: Increased significantly in the presence of 10 µM and 100 µM of the compound | |
| Ginsenoside Rb1 | Inhibits TNF-α production | IC50: 56.5 µM (in RAW264.7 cells) | Broad effects on other pathways |
| Ginsenoside Rb2 | Inhibits TNF-α production | IC50: 27.5 µM (in RAW264.7 cells) | Broad effects on other pathways |
Note: The lack of quantitative data for this compound highlights a significant gap in the current understanding of its potency and selectivity. Further research is required to establish these critical parameters.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: TNF-α-Induced ICAM-1 Expression Assay in HUVECs
This assay is used to determine the ability of a compound to inhibit the TNF-α-induced expression of the cell adhesion molecule ICAM-1 on the surface of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human TNF-α
-
Test compound (e.g., this compound)
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
Blocking buffer (e.g., PBS with 1% Bovine Serum Albumin)
-
Primary antibody: Mouse anti-human ICAM-1 monoclonal antibody
-
Secondary antibody: Horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Seed HUVECs into 96-well plates and culture until they form a confluent monolayer.
-
Compound Treatment: Pre-treat the HUVEC monolayers with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
TNF-α Stimulation: Add recombinant human TNF-α to the wells (final concentration typically 10 ng/mL) and incubate for a further period (e.g., 18-24 hours). Include a negative control (no TNF-α) and a positive control (TNF-α without test compound).
-
Cell Fixation: After incubation, gently wash the cells with PBS and then fix with fixation buffer for 15-20 minutes at room temperature.
-
Blocking: Wash the fixed cells with PBS and then block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Add the primary anti-ICAM-1 antibody (diluted in blocking buffer) to each well and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells with PBS and then add the HRP-conjugated secondary antibody (diluted in blocking buffer). Incubate for 1 hour at room temperature.
-
Detection: Wash the wells thoroughly with PBS. Add TMB substrate solution to each well and incubate in the dark until a blue color develops.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will change to yellow.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage inhibition of ICAM-1 expression for each concentration of the test compound relative to the TNF-α-stimulated control. Determine the IC50 value from the dose-response curve.
Protocol 2: NF-κB Nuclear Translocation Assay
This assay assesses the ability of a compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon TNF-α stimulation.
Materials:
-
Cells responsive to TNF-α (e.g., HeLa cells, HUVECs)
-
Cell culture medium
-
Recombinant Human TNF-α
-
Test compound
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody: Rabbit anti-human NF-κB p65 antibody
-
Secondary antibody: Fluorescently-labeled goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells onto glass coverslips in a multi-well plate and culture overnight.
-
Compound Treatment: Pre-treat the cells with the test compound for 1-2 hours.
-
TNF-α Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30-60 minutes) to induce NF-κB translocation.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with fixation buffer, and then permeabilize with permeabilization buffer.
-
Blocking and Staining: Block non-specific binding with blocking buffer. Incubate with the primary anti-NF-κB p65 antibody, followed by the fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified TNF-α signaling pathway leading to pro-inflammatory gene expression.
Caption: Workflow for the TNF-α-induced ICAM-1 expression ELISA.
Conclusion
This compound demonstrates potential as an inhibitor of the TNF-α signaling pathway by reducing the expression of cell adhesion molecules. However, a comprehensive assessment of its selectivity is currently hampered by the lack of quantitative data on its potency and its effects on other signaling pathways. To establish this compound as a selective tool compound or a potential therapeutic lead, further studies are essential to determine its direct molecular target, its binding affinity, and its activity profile across a broad range of cellular targets. The experimental protocols provided in this guide offer a framework for conducting such comparative and mechanistic studies. Researchers are encouraged to utilize these methods to generate the data necessary for a conclusive evaluation of the selectivity of this compound.
References
Safety Operating Guide
Navigating the Disposal of Novel Compounds: A Protocol for Cycloshizukaol A
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental compliance. For novel or specialized compounds like Cycloshizukaol A, for which specific disposal guidelines may not be readily published, a cautious and systematic approach is required. In the absence of a specific Safety Data Sheet (SDS), the compound must be treated as a hazardous substance with unknown characteristics.[1]
This guide provides a procedural framework for the safe handling and disposal of this compound, adhering to standard best practices for hazardous laboratory waste management. The primary directive is to always consult with your institution's Environmental Health & Safety (EHS) department and refer to the supplier's SDS for authoritative guidance.
Immediate Safety Protocol: Handling and Storage
When preparing this compound for disposal, it is crucial to handle it as a particularly hazardous substance.[1] This involves using appropriate Personal Protective Equipment (PPE) and engineering controls.
| Parameter | Specification | Rationale |
| Personal Protective Equipment (PPE) | Standard laboratory attire (lab coat, long pants, closed-toe shoes), chemical splash goggles, and chemical-resistant gloves (e.g., Nitrile). | Protects skin and eyes from accidental contact with a substance of unknown toxicity and reactivity. |
| Ventilation | Handle waste within a certified chemical fume hood. | Limits potential exposure to vapors or aerosols of a compound with unknown inhalation hazards.[1] |
| Assumed Hazards | Treat as toxic, flammable, reactive, and corrosive until data proves otherwise. | This conservative approach ensures the highest level of safety when dealing with uncharacterized substances. |
| Storage Location | Store in a designated and labeled Satellite Accumulation Area (SAA) away from incompatible materials.[2][3] | Prevents accidental reactions and ensures the waste is stored in a controlled, compliant location. |
Step-by-Step Disposal Procedure
The disposal of this compound must follow a strict, documented procedure to ensure regulatory compliance and safety. The following steps outline a general protocol that should be adapted to your specific institutional and local regulations.
Step 1: Waste Characterization and Segregation Since the specific hazards of this compound are not widely documented, it must not be mixed with other waste streams.
-
Do Not Mix: Collect waste this compound in its own dedicated container. Mixing unknown chemicals can lead to violent reactions, fire, or the generation of toxic gases.
-
Segregate: Keep the waste container separate from incompatible chemical classes, such as strong acids, bases, and oxidizing agents.[2][4]
Step 2: Proper Containerization The integrity of the waste container is critical for preventing leaks and ensuring safe transport.
-
Select a Compatible Container: Use a clean, sturdy, and leak-proof container made of a material chemically compatible with this compound. If the original container is in good condition, it is often the best choice.[4][5] Plastic is generally preferred for its durability.[3]
-
Ensure Secure Closure: The container must have a tight-fitting, screw-on cap.[6][7] Parafilm, corks, or stoppers are not acceptable closures for hazardous waste.
-
Headspace: Do not fill the container completely. Leave at least 10% or one inch of headspace to allow for expansion of contents.[4]
Step 3: Accurate Labeling Proper labeling is a legal requirement and essential for the safety of all personnel handling the waste.
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix your institution's official hazardous waste tag or label.[2][7]
-
Complete All Fields: The label must be filled out completely and legibly, including:
Step 4: Storage in a Satellite Accumulation Area (SAA) The labeled waste container must be stored correctly while awaiting pickup.
-
Designated Area: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[3]
-
Secondary Containment: Place the waste container in a secondary container, such as a chemically resistant tray or tub.[2][6] The secondary container must be large enough to hold 110% of the volume of the primary container.[6]
-
Keep Closed: The waste container must remain securely capped at all times, except when actively adding waste.[2][3][7]
Step 5: Requesting Waste Pickup Hazardous waste must be collected by your institution's EHS department in a timely manner.
-
Follow Institutional Procedures: Use your organization's established process to request a hazardous waste collection, which is often done through an online system.[9]
-
Adhere to Time and Quantity Limits: Be aware of the maximum accumulation time (e.g., 90 or 180 days) and quantity limits (e.g., 55 gallons) for your SAA.[3][6] Request a pickup well before these limits are reached.
Logical Workflow for Disposal of Uncharacterized Chemicals
The decision-making process for disposing of a novel compound like this compound can be visualized as a logical workflow. This diagram outlines the critical steps from initial assessment to final removal, emphasizing safety and compliance checks.
Caption: Disposal workflow for novel chemical compounds.
Data for Disposal Assessment
| Property | Value for this compound | Significance for Disposal |
| GHS Hazard Classification | Data not available; assume all hazards. | Determines required PPE, storage segregation, and waste codes.[10][11] |
| Physical State | Data not available (likely solid). | Dictates whether to dispose of as solid or liquid waste. |
| Solubility | Data not available. | Informs choice of solvent for decontamination and triple-rinsing of empty containers.[8] |
| pH | Data not available. | Corrosivity hazard; determines if pH neutralization is needed (note: only for known, simple aqueous wastes, not unknowns).[3] |
| Flash Point | Data not available. | Ignitability hazard; critical for preventing fires during storage and handling.[3] |
| Reactivity | Data not available. | Identifies incompatibilities with other chemicals, water, or air.[3] |
| Toxicity (LD50/LC50) | Data not available. | Health hazard; determines if the material is an acutely toxic "P-listed" waste, which has stricter accumulation limits.[3][12] |
Relevant Experimental Protocols
While no specific experimental protocols involving this compound disposal are cited in the literature, the characterization of a novel compound for safety and disposal purposes would involve a series of standardized tests. Methodologies for these tests are described in various regulatory and scientific guidelines.
-
Determination of Flash Point: Protocols such as the Pensky-Martens closed-cup test (ASTM D93) or the Cleveland open-cup method (ASTM D92) are standard for determining the flammability of a liquid. For a solid, this may be less relevant unless it sublimes or is dissolved in a flammable solvent.
-
Determination of pH (for aqueous solutions): A calibrated pH meter is used according to EPA Method 9040C (for aqueous solutions) to determine if the waste is corrosive.
-
Reactivity Testing: While there is no single protocol, reactivity is often assessed by carefully controlled small-scale tests, mixing the compound with water, acids, bases, and oxidizers under controlled conditions in a fume hood to observe for gas evolution, heat generation, or other signs of reaction.
-
Toxicity Characteristic Leaching Procedure (TCLP): This is an EPA method (SW-846 Method 1311) used to determine if a solid waste has the characteristic of toxicity. It measures the potential for hazardous components to leach into groundwater. This analysis is typically performed by a certified environmental testing laboratory.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. benchchem.com [benchchem.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
